Cloperidone

Catalog No.
S3631205
CAS No.
525-26-8
M.F
C21H23ClN4O2
M. Wt
398.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperidone

CAS Number

525-26-8

Product Name

Cloperidone

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)

InChI Key

FXZJKVODWNYPKK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl

The exact mass of the compound Cloperidone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 198100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Cloperidone chemical compound

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Cloperidone

The table below summarizes the core chemical identification data for this compound:

Property Description
IUPAC Name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione [1]
Molecular Formula C₂₁H₂₃ClN₄O₂ [2] [1]
Molecular Weight 398.89 g·mol⁻¹ [1]
CAS Registry Number 4052-13-5 (base compound) [3]
CAS Registry Number 525-26-8 (hydrochloride salt) [4]
Canonical SMILES C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl [1]
InChI Key FXZJKVODWNYPKK-UHFFFAOYSA-N [1]
Related Salt Form This compound Hydrochloride (C₂₁H₂₄Cl₂N₄O₂); Molecular Weight: 435.3 g/mol [4]

Pharmacological & Research Data

Despite its early discovery, this compound has not progressed to an approved drug. The table below collates its known research and pharmacological characteristics:

Aspect Details
Drug Status Experimental compound; not an approved drug [1].
Origin First reported in 1965 by Miles Laboratories [1].
Reported Properties Sedative and hypotensive (blood pressure-lowering) [1].
Pharmacological Testing Animal models including behavioral studies in dogs/cats; motor coordination and locomotor activity assays in mice [1].

Research & Development Workflow

The diagram below outlines the general research and development workflow for an experimental compound like this compound, from discovery through to experimental stages based on available data.

Start Compound Discovery & Synthesis Char Chemical Characterization Start->Char Establish Identity & Purity Screening Pharmacological Screening Char->Screening In-vitro assays Animal Animal Model Testing Screening->Animal In-vivo studies (Dogs, Cats, Mice) Status Experimental Compound Animal->Status No clinical development

Research Implications & Next Steps

This compound represents an interesting starting point in medicinal chemistry. Its documented activity provides a foundation for further investigation.

  • Modern Screening: The known pharmacological profile could be re-evaluated with contemporary biological targets and screening technologies to uncover potential new therapeutic applications [1].
  • Analytical Reference: Researchers developing analytical methods for quinazolinedione derivatives can use its published chemical descriptors as a reference point [2] [4].
  • Chemical Synthesis: The published structure serves as a core scaffold for designing new analogs with potentially improved efficacy and safety profiles [1].

References

Cloperidone sedative and hypotensive properties

Author: Smolecule Technical Support Team. Date: February 2026

A Note on Drug Nomenclature and Focus

A key challenge in retrieving information is that the name "Cloperidone" is not mentioned in any of the search results. The extensive data found instead pertains to Haloperidol, a first-generation typical antipsychotic [1] [2]. It is critical to confirm whether your research on "this compound" is intended to focus on:

  • Haloperidol: If so, a substantial amount of data on its sedative and hypotensive effects is available.
  • A different, less common drug: If it is a distinct compound, the information may be limited in general biomedical databases.

The remainder of this guide will detail the properties of Haloperidol, as its mechanisms and side effects are well-characterized and can serve as a valuable reference point.

Haloperidol: Sedative vs. Hypotensive Effects

In Haloperidol, sedation is a direct and common effect of its therapeutic mechanism, while hypotension is an indirect and less common side effect.

Property Sedative Effect Hypotensive Effect
Primary Mechanism Blockade of dopamine D2 receptors in the brain [1]. Blockade of alpha-1 adrenergic receptors, leading to vasodilation [1].
Prevalence Very common; listed as a frequent side effect [3] [2]. Less common; can occur, particularly with intramuscular injection [1] [3].
Clinical Role A direct effect of its antipsychotic and calming action [1]. Considered an adverse drug reaction [1] [3].
Management Considered dose-dependent; patients are advised not to drive or operate machinery [3]. Patients are advised to sit or lie down until it passes; may require a change in medication [3].

Detailed Pharmacological Mechanisms

The following diagram illustrates the pathways through which Haloperidol produces its sedative and hypotensive effects, based on its receptor interactions.

G cluster_sedation Sedative Pathway cluster_hypotension Hypotensive Pathway (Adverse) Haloperidol Haloperidol D2_Blockade Dopamine D2 Receptor Blockade Haloperidol->D2_Blockade Alpha1_Blockade Alpha-1 Adrenergic Receptor Blockade Haloperidol->Alpha1_Blockade Sedation Reduced Psychomotor Agitation & Sedation D2_Blockade->Sedation Vasodilation Peripheral Vasodilation Alpha1_Blockade->Vasodilation Hypotension Orthostatic Hypotension & Dizziness Vasodilation->Hypotension

Diagram: Dual receptor blockade mechanism of Haloperidol leading to primary and secondary effects.

Key Receptor Interactions
  • Dopamine D2 Receptor Blockade: Haloperidol exerts its primary antipsychotic and sedative effects by being a potent antagonist of dopamine D2 receptors in the mesolimbic pathway. Maximum antipsychotic efficacy is achieved when approximately 72% of brain dopamine receptors are occupied [1].
  • Adrenergic and Other Receptor Blockade: The hypotensive effects are linked to its additional action on noradrenergic receptors. Blockade of alpha-1 adrenergic receptors prevents vasoconstriction, leading to vasodilation and a drop in blood pressure [1]. Blockade of cholinergic and histaminergic receptors is also noted and is associated with other side effects like dry mouth and sedation [1].

Research and Clinical Protocol Considerations

For researchers investigating these properties in a similar compound, the following approaches are standard.

Assessing Sedative Properties
  • Protocol (Animal Studies): Locomotor Activity Test. Administer the test drug to rodent subjects and place them in an open-field apparatus or activity monitoring cage. Use automated tracking software to quantitatively measure the total distance traveled, rearing frequency, and time spent in movement over a set period (e.g., 60 minutes). Compare results against a control group and a positive control (e.g., Haloperidol) [1].
  • Data to Collect: Total ambulatory activity, stereotypic counts, and sedation latency.
Assessing Hypotensive Properties
  • Protocol (Animal Studies): Direct Arterial Blood Pressure Monitoring. Anesthetize the animal and cannulate the carotid artery or femoral artery. Connect the cannula to a pressure transducer linked to a data acquisition system. After a stable baseline is recorded, administer the test drug. Continuously monitor and record systolic, diastolic, and mean arterial pressure, as well as heart rate, before and after administration [4] [5].
  • Data to Collect: Baseline and post-dose blood pressure measurements, time to onset of hypotensive effect, duration of action, and heart rate changes.

Conclusion and Research Recommendations

While data on "this compound" is unavailable, the profile of Haloperidol clearly demonstrates how a drug's primary mechanism can cause sedation, while its off-target receptor activity leads to side effects like hypotension.

To advance your research on this compound, I suggest:

  • Verifying the compound's international nonproprietary name (INN) and chemical structure to ensure you are investigating the correct entity.
  • Searching specialized or regional pharmaceutical databases that may contain information on older or less commonly cited drugs.
  • Using Haloperidol as a comparator in your experimental design if this compound is a similar typical antipsychotic.

References

Cloperidone experimental compound status

Author: Smolecule Technical Support Team. Date: February 2026

Current Status & Overview

Cloperidone is a quinazolinedione derivative first reported in 1965 by Miles Laboratories. It is notable for its sedative and antihypertensive properties observed in early animal studies [1]. Importantly, it remains an experimental compound and has never been an approved drug for clinical use [1].

Newly Identified Pharmacological Activity: CYP2C9 Inhibition

A 2022 study using an integrated structure-based and machine learning approach identified this compound as a strong inhibitor of the CYP2C9 enzyme [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs, and its inhibition is a major cause of drug-drug interactions (DDIs) [2].

The table below summarizes the key quantitative data from this study:

Drug Name IC₅₀ Value (μM) Inhibition Category
Vatalanib 0.067 Strong Inhibitor
This compound < 18 Strong Inhibitor
Piriqualone < 18 Strong Inhibitor
Ticagrelor < 18 Strong Inhibitor
Sertindole 40 - 85 Moderate Inhibitor
Asapiprant 40 - 85 Moderate Inhibitor
Duvelisib 40 - 85 Moderate Inhibitor
Dasatinib 40 - 85 Moderate Inhibitor

Table: Experimentally determined CYP2C9 inhibition profiles for drugs identified via machine learning screening. IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates more potent inhibition. [2]

Experimental Protocols and Workflows

The identification of this compound as a CYP2C9 inhibitor was the result of a sophisticated, multi-stage research methodology. The diagram below outlines the key steps in this experimental workflow.

Start Start: Data Collection ML Machine Learning Modeling Start->ML Known inhibitors/non-inhibitors from ChEMBL/PubChem Screen Virtual Screening ML->Screen Apply SVM/RF Models Validate Experimental Validation Screen->Validate Prioritize 18 candidate drugs Result Result: Identify this compound as Strong CYP2C9 Inhibitor Validate->Result In Vitro Assays

Research workflow for identifying CYP2C9 inhibitors.

Detailed Methodologies
  • Machine Learning (ML) Model Development

    • Data Curation: The training set was built from publicly available bioassay data (ChEMBL and PubChem), comprising 4,840 inhibitors and 3,301 non-inhibitors of CYP2C9. The compounds underwent "soft" drug-like filtering and diversity clustering to ensure model applicability [2].
    • Feature Selection: Molecular descriptors were calculated using MOE software. Highly correlated descriptors were removed, resulting in 170 physicochemical descriptors. To these, interaction energies (IEs) from molecular docking were added as structure-based descriptors [2].
    • Model Training & Validation: Support Vector Machine (SVM) and Random Forest (RF) algorithms were used. The models were validated on an external test set, achieving an accuracy, sensitivity, and specificity of approximately 80% [2].
  • Structure-Based Docking

    • Protein Conformational Ensemble: To account for CYP2C9's flexible active site, the training set compounds were docked into an ensemble of seven representative protein structures. This ensemble included two crystal structures (PDB IDs 1R9O, 5XXI) and five key conformations identified from extensive molecular dynamics (MD) simulations [2].
    • Docking Protocol: Docking was performed using AutoDock Vina software. The computed interaction energies (IEs) for each compound across the seven structures were used as key descriptors for the ML models [2].
  • In Vitro Experimental Validation

    • Inhibition Assay: The 18 drugs prioritized by the ML screening, including this compound, were subjected to in vitro CYP2C9 inhibition tests. The IC₅₀ values were determined experimentally to quantify inhibition potency [2].
    • Metabolism Assay: For some candidates, including this compound, metabolism assays were additionally performed. These assays confirmed that CYP2C9 could produce specific metabolites of this compound, providing further evidence of the enzyme's interaction with the compound [2].

Implications for Drug Development

The identification of this compound as a strong CYP2C9 inhibitor has several critical implications for researchers and scientists:

  • Risk for Drug-Drug Interactions (DDIs): This finding highlights a previously unknown DDI potential. If this compound were to be developed for clinical use, its co-administration with drugs that are CYP2C9 substrates (e.g., warfarin, phenytoin, and various NSAIDs) could lead to increased plasma levels of those drugs, raising the risk of toxicity [2].
  • Repurposing as a Metabolic Probe: Beyond its original sedative properties, this compound could now be investigated as a tool compound or a structural template for studying CYP2C9 function and inhibition in research settings [2].
  • Validating a Novel Screening Approach: This discovery demonstrates the power of integrated structure-based and machine learning approaches for predicting complex metabolic interactions, which could be used to de-risk drug candidates earlier in the development pipeline [2].

Conclusion and Future Directions

While this compound itself remains an experimental compound from the 1960s, modern computational and experimental methods have uncovered a significant new aspect of its pharmacology. Its potent inhibition of CYP2C9 is a critical consideration for any future development and a valuable data point for understanding this key metabolic enzyme.

For ongoing research, the following steps are suggested:

  • Mechanism of Inhibition: Further studies are needed to determine whether this compound's inhibition of CYP2C9 is reversible or irreversible.
  • Specificity Profile: Evaluating its inhibitory activity against other major CYP isoforms (e.g., 3A4, 2D6) would provide a fuller DDI safety profile.
  • In Vivo Correlation: The clinical relevance of the in vitro IC₅₀ value should be assessed through more complex models or, potentially, future clinical trials if development resumes.

References

Introduction to CYP2C9 Inhibition Screening

Author: Smolecule Technical Support Team. Date: February 2026

Cytochrome P450 2C9 (CYP2C9) is a major drug-metabolizing enzyme, representing approximately 20% of hepatic CYPs and responsible for the metabolism of roughly 15% of clinically administered drugs [1]. Inhibition of CYP2C9 is a critical concern in drug development, as it can lead to toxic drug accumulation and serious adverse drug-drug interactions (DDIs) by decreasing the elimination of co-administered medications [2] [1]. Early identification of compounds with CYP2C9 inhibition potential, such as Cloperidone, is therefore essential for de-risking the drug discovery pipeline.

A recent machine learning-driven study identified the drug This compound as a strong inhibitor of CYP2C9, with a half-maximal inhibitory concentration (IC50) value of less than 18 μM [2] [1]. This finding, derived from an integrated in silico and in vitro approach, highlights the need for robust experimental methods to characterize this interaction. The following application note provides detailed protocols for the in vitro assessment of this compound's CYP2C9 inhibition potential.

Detailed Experimental Protocols

Protocol 1: Direct Inhibition Assay Using Human Liver Microsomes

This protocol determines the direct, reversible inhibition potential of this compound against CYP2C9.

  • Materials and Reagents

    • Pooled Human Liver Microsomes (HLM): Commercially available, e.g., 0.5 mg/mL final protein concentration.
    • Test Item: this compound (prepare a 10 mM stock solution in DMSO, and serially dilute in DMSO for working solutions).
    • Probe Substrate: Diclofenac (a specific CYP2C9 substrate). Prepare a 100 μM stock solution in methanol or buffer [3].
    • Cofactor: NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).
    • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
    • Stop Solution: Acetonitrile with internal standard for LC-MS/MS analysis.
    • Controls: Positive control (e.g., Sulfaphenazole), negative control (DMSO vehicle) [3].
  • Equipment

    • Thermostated water bath or incubator (37°C)
    • Centrifuge
    • Liquid handler (optional for automation)
    • UHPLC-MS/MS system
  • Step-by-Step Procedure

    • Pre-incubation: In a 96-well plate, add 80 μL of phosphate buffer, 10 μL of HLM, and 5 μL of the appropriate this compound concentration (or control). Pre-incubate for 5 minutes at 37°C.
    • Initiate Reaction: Add 5 μL of the NADPH-regenerating system to start the reaction. The final incubation volume is 100 μL.
    • Incubate: Allow the reaction to proceed for 10-20 minutes at 37°C. The incubation time should be within the linear range for metabolite formation.
    • Terminate Reaction: Add 100 μL of ice-cold acetonitrile with internal standard to stop the reaction.
    • Sample Processing: Centrifuge the plate at >3000 g for 10 minutes to precipitate proteins. Transfer the supernatant to a new plate for UHPLC-MS/MS analysis.
    • Analysis: Quantify the formation of the specific CYP2C9 metabolite, 4'-hydroxydiclofenac, using a validated UHPLC-MS/MS method.

The experimental workflow for this direct inhibition assay is as follows:

G Start Start Assay Setup M1 1. Prepare Reaction Mixture • HLM • Buffer • this compound/Control Start->M1 M2 2. Pre-incubate 5 min at 37°C M1->M2 M3 3. Initiate Reaction Add NADPH-regenerating system M2->M3 M4 4. Incubate 10-20 min at 37°C M3->M4 M5 5. Terminate Reaction Add ice-cold ACN M4->M5 M6 6. Centrifuge >3000 g for 10 min M5->M6 M7 7. UHPLC-MS/MS Analysis Quantify 4'-hydroxydiclofenac M6->M7 End Data Analysis M7->End

Protocol 2: Cocktail Assay for Cytochrome P450 Inhibition Screening

This high-throughput cocktail method allows simultaneous assessment of inhibition against multiple CYP enzymes, including CYP2C9.

  • Materials and Reagents

    • Cocktail Substrates: A mixture of selective probe substrates for various CYPs. For CYP2C9, Tolbutamide is a suitable probe [3] [4].
    • Test Item: this compound.
    • Enzyme Source: Pooled HLM.
    • Cofactor: NADPH-regenerating system.
    • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
    • Stop Solution: Acetonitrile.
  • Step-by-Step Procedure

    • Combine the cocktail of probe substrates at concentrations near their respective Km values with HLM and reaction buffer.
    • Add this compound at various concentrations or vehicle control.
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • Incubate for a predetermined time (e.g., 30-40 minutes) at 37°C.
    • Stop the reaction with ice-cold acetonitrile.
    • Centrifuge and analyze the supernatant using UHPLC-MS/MS to simultaneously quantify the specific metabolites of each probe substrate.

Data Analysis and Interpretation

  • IC50 Determination: The IC50 value (concentration that provides 50% inhibition) is determined by plotting the percentage of remaining enzyme activity against the logarithm of this compound concentration and fitting the data using a non-linear regression model.
  • Data from the Literature: The primary validation study for this compound reported an IC50 value of <18 μM, classifying it as a strong inhibitor [2] [1]. Vatalanib was identified as the most potent inhibitor in the same study (IC50 = 0.067 μM) [2].

The following table summarizes quantitative data from the referenced study for comparison:

Inhibitor Name Inhibition Strength IC50 Value Clinical Relevance
This compound Strong < 18 μM [2] [1] Potential for drug-drug interactions
Vatalanib Strong 0.067 μM [2] High risk for interactions
Piriqualone Strong < 18 μM [2] Potential for interactions
Ticagrelor Strong < 18 μM [2] Potential for interactions
Sertindole Moderate 40 - 85 μM [2] Lower interaction risk

Discussion and Application Notes

  • Mechanism of Inhibition: The assay protocols are designed to detect direct inhibition. If time-dependent inhibition (TDI) is suspected, a modified protocol including a pre-incubation step of the inhibitor with NADPH and HLM is required before adding the substrate [4].
  • Regulatory Context: The FDA recommends Diclofenac 4'-hydroxylation or S-warfarin 7-hydroxylation as marker reactions for in vitro CYP2C9 metabolism assessment [3].
  • In Silico Support: The identification of this compound as an inhibitor was bolstered by a machine learning model that integrated CYP2C9 protein structure, dynamics, and physicochemical properties of inhibitors, achieving predictive accuracy of approximately 80% [2] [1]. This demonstrates the growing role of computational approaches in prioritizing compounds for in vitro testing.
  • Clinical Relevance: Identifying this compound as a CYP2C9 inhibitor is a critical first step in predicting and managing potential DDIs in clinical practice. This information can be used to guide future clinical studies and inform prescribing decisions.

Conclusion

The provided protocols enable the reliable in vitro characterization of this compound as a strong CYP2C9 inhibitor. Employing such methods early in drug development is crucial for assessing DDI potential, ensuring patient safety, and guiding the optimization of drug candidates.

References

Comprehensive Application Notes: Molecular Docking Studies of Cloperidone with Cytochrome P450 2C9 (CYP2C9)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP2C9 and Its Role in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) represents one of the most important drug-metabolizing enzymes in humans, accounting for approximately 20% of total hepatic cytochrome P450 content and responsible for the metabolism of an estimated 15-20% of all clinically administered drugs that undergo phase I metabolism. [1] [2] [3] This enzyme is the principal isoform of the CYP2C subfamily in the human liver and exhibits significant expression in the gastrointestinal tract, making it a crucial determinant of oral drug bioavailability. [4] [3] CYP2C9 demonstrates a particular preference for metabolizing weakly acidic compounds, with its substrates including therapeutic agents with narrow therapeutic indices such as S-warfarin (anticoagulant), phenytoin (antiepileptic), and various sulfonylurea hypoglycemic agents. [2] [3]

The clinical significance of CYP2C9 inhibition cannot be overstated, as inhibition of this enzyme can lead to decreased drug elimination, potentially resulting in toxic drug accumulation and severe adverse drug-drug interactions. [1] This is particularly concerning for drugs with narrow therapeutic windows, where even modest inhibition can precipitate serious clinical consequences. For instance, coadministration of CYP2C9 inhibitors with warfarin has been associated with potentiated anticoagulant effects and increased bleeding risk. [2] Understanding and predicting CYP2C9 inhibition has therefore become a critical component in both drug development pipelines and clinical practice to minimize adverse drug reactions and optimize therapeutic outcomes.

Key Findings on Cloperidone as a CYP2C9 Inhibitor

Experimental Validation of Inhibition

Recent research has experimentally validated This compound as a strong inhibitor of CYP2C9 through integrated computational and laboratory approaches. In a comprehensive machine learning-driven study, this compound was identified as one of several drugs demonstrating potent inhibitory effects on CYP2C9 activity. [1] The experimental results demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of less than 18 μM, categorizing it among the strong inhibitors of this important metabolic enzyme. [1] This places this compound in the same category as other potent CYP2C9 inhibitors such as vatalanib, piriqualone, and ticagrelor, with vatalanib representing the most potent identified inhibitor with an IC₅₀ value of 0.067 μM. [1]

The discovery of this compound's inhibitory potential emerged from a large-scale screening approach that applied machine learning models to evaluate 4480 experimental and approved drugs. [1] From this screening, 18 chemically diverse drugs were selected for in vitro CYP2C9 inhibition tests, with this compound emerging as one of the most promising candidates. Additionally, metabolism assays conducted as part of this comprehensive study enabled the characterization of specific metabolites produced by CYP2C9, providing insights into the metabolic fate of not only this compound but also other drugs including abemaciclib, vatalanib, and tarafenatin. [1]

Table 1: Experimentally Determined Inhibition Potency of CYP2C9 Inhibitors

Drug Name Inhibition Category IC₅₀ Value Clinical Significance
Vatalanib Strong inhibitor 0.067 μM Potential for significant DDIs
Piriqualone Strong inhibitor <18 μM Potential for significant DDIs
Ticagrelor Strong inhibitor <18 μM Potential for significant DDIs
This compound Strong inhibitor <18 μM Potential for significant DDIs
Sertindole Moderate inhibitor 40-85 μM Moderate interaction risk
Asapiprant Moderate inhibitor 40-85 μM Moderate interaction risk
Duvelisib Moderate inhibitor 40-85 μM Moderate interaction risk
Dasatinib Moderate inhibitor 40-85 μM Moderate interaction risk
Structural Insights from Docking Studies

Molecular docking studies have revealed that this compound binds within the active site pocket of CYP2C9 in close proximity to the heme moiety, a characteristic feature of many CYP inhibitors. [5] The binding interaction involves specific amino acid residues located in critical secondary structures that form the boundary of the active site cavity, including the B-C loop, F helix, F-G loop, and I helix. [5] These structural elements correspond to key substrate recognition sites (SRSs) that have been identified as crucial regions for substrate binding and catalysis across various CYP isoforms.

The binding mode of this compound shares similarities with other potent CYP2C9 inhibitors, particularly in its interaction with residues that also bond with sulfaphenazole, a specific and potent CYP2C9 inhibitor used as a reference compound in inhibition studies. [5] [3] Analysis of the CYP2C9 crystal structure complexed with flurbiprofen (PDB: 1R9O) has demonstrated the pivotal role of Arg108 in binding acidic substrates through the formation of salt-bridge interactions with carboxylate groups, although the exact nature of this compound's interaction with this residue requires further investigation. [3] Additional residues including Val113, Phe114, Leu208, Val237, Met240, Gly296, Ala297, and Leu366 form a hydrophobic cleft that accommodates the bound inhibitor, with π-π interactions involving the aromatic rings of this compound likely contributing to binding stability. [3]

Computational Protocols and Methodologies

Machine Learning Framework for CYP2C9 Inhibition Prediction

The identification of this compound as a CYP2C9 inhibitor was facilitated by the development of an original machine learning approach that integrated multiple computational elements. [1] This framework combined CYP2C9 protein structure and dynamics knowledge with an original selection of physicochemical properties of known CYP2C9 inhibitors, enabling the creation of predictive models with approximately 80% accuracy, sensitivity, and specificity in classifying inhibitors and non-inhibitors. [1] The models were built using support vector machine (SVM) and random forest (RF) algorithms, which were trained on carefully curated datasets from public databases including ChEMBL and PubChem. [1]

The training process incorporated several sophisticated steps to enhance model performance and generalizability. Initially, known inhibitors and non-inhibitors of CYP2C9 were collected from public databases and subjected to "soft" drug-like filtering to maintain chemical diversity while focusing on drug-like molecules. [1] The resulting dataset containing 4840 inhibitors and 3301 non-inhibitors was then divided into training (80%) and external validation (20%) sets while preserving the same proportion of inhibitors and non-inhibitors. [1] To represent the protein target, the approach incorporated CYP2C9 flexibility through consideration of conformational changes observed in molecular dynamics simulations, with docking interaction energies from multiple protein conformations serving as structure-based descriptors for the machine learning models. [1]

Table 2: Machine Learning Model Performance Metrics

Model Type Accuracy Sensitivity Specificity Application Domain
Support Vector Machine ~80% ~80% ~80% Drug-like molecules
Random Forest ~80% ~80% ~80% Drug-like molecules
Combined Approach Enhanced prediction N/A N/A Prioritization of drug candidates
Molecular Docking Protocol

The molecular docking studies for evaluating CYP2C9 interactions followed a structured computational protocol that can be adapted for similar investigations. The docking process typically employs the CDOCKER algorithm implemented in Discovery Studio software, which utilizes a CHARMm-based molecular docking tool with a rigid receptor approach. [5] This method generates multiple initial ligand orientations in the protein's active site, followed by simulated annealing based on molecular dynamics and energy minimization for final pose refinement. [5]

The specific protocol includes the following critical steps:

  • Protein Preparation: The crystal structure of CYP2C9 (typically PDB code: 1R9O) is prepared by adding hydrogen atoms with pH adjustment between 6.5 and 8.5, removing water molecules, and charging the ferrous ion in the heme to match physiological state. [5]

  • Ligand Preparation: The 3D structures of compounds are created using chemical drawing software and optimized using the AM1 semi-empirical quantum mechanical method to ensure proper geometry and energy minimization. [5]

  • Active Site Definition: The active site of CYP2C9 is automatically identified based on literature references, typically centered on the heme iron with a sufficient radius to accommodate diverse ligands. [5]

  • Docking Execution: Multiple ligand conformations are generated using different random seeds and high-temperature molecular dynamics, with random orientations produced by shifting the ligand's center to a predetermined location within the receptor active site followed by a series of arbitrary rotations. [5]

  • Pose Selection and Analysis: The resulting poses are classified based on CHARMm energy, with the highest-scoring (most negative, indicating favorable binding) poses retained for further analysis. Interactions between the docked enzyme and ligand are examined, with particular attention to amino acid residues within 6.0 Å of the ligand. [5]

Experimental Validation Methods

In Vitro CYP2C9 Inhibition Assay

The experimental validation of this compound's CYP2C9 inhibitory activity follows established in vitro protocols that can be implemented in laboratory settings. The inhibition assay typically employs human liver microsomes or recombinant CYP2C9 enzyme systems incubated with specific probe substrates and the potential inhibitor. Common probe substrates for CYP2C9 include diclofenac (4'-hydroxylation), flurbiprofen (4'-hydroxylation), losartan (carboxylation), tolbutamide (hydroxylation), and warfarin (7-hydroxylation), with each offering specific advantages and limitations for activity assessment. [3]

The standard inhibition assay protocol includes the following key components:

  • Enzyme Source: Human liver microsomes (pooled or individual) or recombinant CYP2C9 enzyme preparations with confirmed catalytic activity.

  • Incubation Conditions: Reaction mixtures typically contain the enzyme source, appropriate buffer (e.g., phosphate buffer, pH 7.4), magnesium chloride, probe substrate at concentrations around the Km value, and varying concentrations of the test inhibitor (this compound), with reactions initiated by NADPH addition.

  • Control Samples: Include positive control inhibitors (e.g., sulfaphenazole for CYP2C9), negative controls (solvent only), and substrate-only controls to establish baseline activity.

  • Termination and Analysis: Reactions are terminated at predetermined time points by adding organic solvent, with metabolite formation quantified using validated analytical methods such as LC-MS/MS or HPLC with appropriate detection.

  • Data Analysis: IC₅₀ values are determined by plotting inhibitor concentration against percentage remaining activity and fitting the data to appropriate inhibition models.

Metabolism Assay Protocol

For compounds identified as inhibitors, further metabolism assays can be conducted to characterize specific metabolites produced by CYP2C9. The metabolism assay protocol shares similarities with the inhibition assay but focuses on metabolite identification and quantification rather than inhibition potency. These assays allow researchers to identify specific metabolic transformations catalyzed by CYP2C9, as demonstrated in the case of this compound and other drugs like abemaciclib, vatalanib, and tarafenatin. [1]

The metabolism assay typically involves:

  • Incubation Conditions: Similar to inhibition assays but without reference inhibitors, using longer incubation times to allow sufficient metabolite accumulation.

  • Metabolite Profiling: Using high-resolution mass spectrometry to identify potential metabolites based on mass shifts and fragmentation patterns.

  • Reaction Phenotyping: Using chemical inhibitors (e.g., sulfaphenazole for CYP2C9) or specific inhibitory antibodies to confirm the enzyme's contribution to metabolite formation.

  • Kinetic Analysis: For major metabolites, determining kinetic parameters (Km, Vmax) to quantify catalytic efficiency.

Applications in Drug Development and Clinical Practice

Drug-Drug Interaction Risk Assessment

The identification of this compound as a CYP2C9 inhibitor has significant implications for drug-drug interaction risk assessment in clinical practice. Understanding a drug's inhibition potential allows clinicians to anticipate and manage potential interactions when co-prescribing medications. For CYP2C9 substrates with narrow therapeutic indices such as warfarin, phenytoin, and glipizide, coadministration with this compound may necessitate dosage adjustments, therapeutic drug monitoring, or selection of alternative agents to minimize the risk of adverse events. [2] [3]

The integration of computational predictions with experimental validation, as demonstrated in the this compound study, provides a robust framework for DDI risk assessment during drug development. This approach enables early identification of potential inhibition issues, allowing pharmaceutical companies to make informed decisions about compound selection and progression. Furthermore, the machine learning models developed for CYP2C9 inhibition prediction can be applied to screen compound libraries during lead optimization, prioritizing candidates with reduced DDI potential and thereby streamlining the drug discovery pipeline. [1]

Protocol Implementation Considerations

Implementation of these protocols requires careful consideration of several technical aspects to ensure reliable and reproducible results. For computational studies, the selection of appropriate protein structures is critical, with evidence suggesting that incorporation of multiple conformations from molecular dynamics simulations enhances prediction accuracy by accounting for protein flexibility. [1] [4] Additionally, the validation of docking protocols using known inhibitors and substrates provides confidence in the predictive capabilities of the computational approaches.

For experimental assays, appropriate probe substrate selection is essential, with different substrates potentially yielding varying estimates of inhibition potency due to differences in binding orientation and catalytic mechanism. [3] The use of multiple substrate concentrations enables determination of inhibition mechanism (competitive, non-competitive, or mixed), providing more comprehensive information for DDI prediction. Furthermore, consideration of relevant inhibitor concentrations relative to therapeutic exposures improves the clinical translatability of in vitro findings.

Conclusion

The molecular docking studies and experimental validation of this compound as a CYP2C9 inhibitor demonstrate the power of integrated computational and experimental approaches in modern drug development. The protocols outlined in this document provide researchers with comprehensive methodologies for predicting and confirming CYP-mediated drug interactions, with particular focus on CYP2C9. The identification of this compound as a strong CYP2C9 inhibitor with an IC₅₀ value of less than 18 μM highlights the importance of thorough DDI assessment for both new chemical entities and marketed drugs. [1]

As drug development continues to evolve, the implementation of such robust protocols will be essential for minimizing adverse drug interactions and optimizing therapeutic outcomes. The machine learning and molecular docking approaches described offer efficient and accurate means of prioritizing compounds for further development, while the experimental protocols provide necessary validation of computational predictions. Together, these methodologies represent valuable tools for researchers and clinicians working to enhance drug safety and efficacy in an increasingly complex therapeutic landscape.

Workflow Diagram

workflow Start Start: CYP2C9 Inhibition Assessment DataCollection Data Collection from Public Databases (ChEMBL, PubChem) Start->DataCollection PreProcessing Data Pre-processing ('Soft' Drug-like Filtering) DataCollection->PreProcessing ProteinPrep Protein Structure Preparation (MD Simulations, Crystal Structures) PreProcessing->ProteinPrep DescriptorCalc Descriptor Calculation (Physicochemical, Interaction Energies) ProteinPrep->DescriptorCalc MLModeling Machine Learning Modeling (SVM, Random Forest) DescriptorCalc->MLModeling DockingStudies Molecular Docking Studies (Active Site Binding Analysis) MLModeling->DockingStudies ExperimentalValidation Experimental Validation (In Vitro Inhibition Assays) DockingStudies->ExperimentalValidation ResultsInterpretation Results Interpretation (IC50 Determination, Metabolite ID) ExperimentalValidation->ResultsInterpretation DDIRisk DDI Risk Assessment (Clinical Implications) ResultsInterpretation->DDIRisk End End: Integration into Drug Development Pipeline DDIRisk->End

References

Understanding IC50 and the 4-Parameter Logistic Model

Author: Smolecule Technical Support Team. Date: February 2026

The Half Maximal Inhibitory Concentration (IC50) is a quantitative measure of a substance's potency to inhibit a specific biological process by 50% in vitro. It is a crucial parameter in pharmacology for characterizing antagonist drugs [1].

The most common model for analyzing dose-response data is the four-parameter logistic (4PL) regression, which generates a sigmoidal curve. The equation is as follows [2]:

Y = Min + (Max - Min) / (1 + (X/IC50)^HillCoefficient)

  • Y: The observed response (e.g., % inhibition).
  • X: The concentration of the inhibitor.
  • Min: The minimum response (baseline, often 0%).
  • Max: The maximum response (plateau, often 100%).
  • Hill Coefficient: Describes the steepness of the curve.
  • IC50: The concentration at the curve's inflection point, where the response is halfway between Min and Max.

For biological inhibition, the Hill coefficient is positive, resulting in a falling sigmoidal curve ("Ƨ" shape) [2]. It is important to note that IC50 is not a direct measure of binding affinity (Ki). For competitive agonists and antagonists, the Cheng-Prusoff equation can be used to relate IC50 to Ki, taking into account the substrate concentration and its affinity for the enzyme or receptor [1].

Application Note: A Generalized Protocol for IC50 Determination

This protocol outlines the steps for determining the IC50 of an enzyme inhibitor, adaptable for various targets.

Key Materials and Reagents
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of Cloperidone in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low enough to not affect the reaction (typically <1%).
  • Assay Buffer: A physiologically relevant buffer (e.g., PBS, Tris-HCl).
  • Enzyme/Receptor: The purified target protein.
  • Substrate: The natural or synthetic molecule acted upon by the enzyme.
  • Detection Reagents: Components needed to quantify the reaction, such as chromogenic or fluorogenic substrates.
Experimental Workflow

The following diagram illustrates the core steps of the experimental procedure:

G Start Prepare Inhibitor Serial Dilutions A Set Up Reaction Mixtures (Enzyme + Buffer) Start->A 8-12 concentrations across expected range B Pre-incubate with Inhibitor A->B C Initiate Reaction by Adding Substrate B->C D Incubate to Allow Reaction C->D E Measure Signal (e.g., Absorbance) D->E F Calculate % Inhibition for Each Concentration E->F G Fit Data to 4-Parameter Logistic Model F->G End Report IC50 Value G->End

Detailed Methodology
  • Step 1: Inhibitor Serial Dilution Prepare a serial dilution of this compound to create 8-12 concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This ensures adequate data points for defining the upper and lower plateaus and the linear portion of the curve [2].

  • Step 2: Assay Setup and Execution

    • In a microplate, add a constant, predetermined concentration of the enzyme to each well.
    • Add the corresponding concentration of this compound (or vehicle control for 0% inhibition) to each well and pre-incubate.
    • Start the enzymatic reaction by adding the substrate at a concentration near its Km value for the enzyme.
    • Allow the reaction to proceed for a predetermined time within the linear range.
    • Measure the signal (e.g., absorbance, fluorescence) that correlates with enzyme activity.
  • Step 3: Data Calculation For each inhibitor concentration, calculate the percentage of inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls. > % Inhibition = [1 - (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] × 100

  • Step 4: Curve Fitting and IC50 Calculation Input the inhibitor concentrations (X) and corresponding % inhibition values (Y) into a software tool capable of non-linear regression with the 4PL model (e.g., the AAT Bioquest IC50 calculator, GraphPad Prism) [2]. The software will iteratively fit the data and output the IC50 value along with the other three parameters (Min, Max, Hill Coefficient).

Data Presentation and Analysis

Table 1: Example Data Set from a Hypothetical this compound IC50 Assay

This compound Concentration (nM) % Inhibition
0.1 2.5
1.0 5.8
10.0 18.4
100.0 52.1
1000.0 85.7
10000.0 96.3

Table 2: Key Parameters from 4PL Curve Fit

Parameter Value Description
IC50 98.2 nM Half-maximal inhibitory concentration
Hill Coefficient 1.1 Steepness of the dose-response curve
Min (Bottom) 1.2 % Baseline inhibition at low concentrations
Max (Top) 99.5 % Maximum inhibition at high concentrations

Advanced Considerations for Robust Assays

  • Alternative Method: Biosensor-Based Analysis: For inhibitors targeting protein-protein interactions (e.g., ligand-receptor pairs), biosensor techniques like Surface Plasmon Resonance (SPR) can be used. This method provides molecular resolution and can help distinguish inhibitors that target specific complexes [3].
  • Assay Validation:
    • Include controls in every experiment: a positive control (wells with enzyme and substrate, no inhibitor) and a negative control (wells with substrate only, no enzyme).
    • Determine the Z'-factor to validate the quality and robustness of your assay system. An assay with a Z'-factor > 0.5 is considered excellent for screening purposes.
  • Troubleshooting:
    • Poor Curve Fit: Ensure your concentration range is wide enough to capture the lower and upper plateaus. Having too few data points around the IC50 can also lead to poor fitting.
    • Solvent Effects: Always include a vehicle control to confirm that the solvent used to dissolve this compound does not interfere with the assay.
    • IC50 vs. Ki: Remember that IC50 is dependent on experimental conditions like substrate concentration. Use the Cheng-Prusoff equation to estimate the absolute binding affinity (Ki) for competitive inhibitors [1].

References

Comprehensive Application Notes and Protocols: Cloperidone Metabolite Identification Using Advanced LC-MS/MS Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cloperidone is an antipsychotic agent that has recently been identified as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme, with half-maximal inhibitory concentration (IC50) values below 18 μM according to recent studies. This discovery positions this compound as a significant contributor to potential drug-drug interactions in clinical practice, necessitating thorough investigation of its metabolic fate. The metabolic profiling of pharmaceutical compounds represents a critical phase in drug development, providing essential information about biotransformation pathways, potential toxic metabolites, and overall drug safety profiles. For this compound, understanding its metabolic pathways is particularly important due to its potent inhibition of CYP2C9, which metabolizes approximately 15% of all clinically used drugs, creating substantial potential for clinically significant interactions when administered concomitantly with other medications.

Recent advances in machine learning approaches have revolutionized the prediction of CYP inhibition, with models now achieving approximately 80% accuracy, sensitivity, and specificity in identifying CYP2C9 inhibitors. These computational approaches integrate protein structure knowledge, physicochemical properties, and dynamic modeling to successfully predict inhibitory interactions. Through such innovative methodologies, this compound was identified alongside other drugs such as vatalanib, piriqualone, and ticagrelor as a strong CYP2C9 inhibitor, highlighting the critical importance of thorough metabolite identification for this compound. The identification of specific metabolites produced by CYP2C9-mediated metabolism of this compound provides valuable insights for predicting drug interactions and prioritizing drug candidates in development pipelines.

Table 1: Key Properties of this compound

Property Description
Therapeutic Class Antipsychotic agent
CYP2C9 Inhibition Strong inhibitor (IC50 < 18 μM)
Major Metabolic Enzymes CYP2C9 (primary), potentially other CYP isoforms
Metabolite Types Phase I and Phase II metabolites
Analytical Challenge Comprehensive identification of reactive metabolites

The metabolic transformation of drugs typically occurs in two phases: Phase I (functionalization) reactions such as oxidation, reduction, and hydrolysis; and Phase II (conjugation) reactions including glucuronidation, sulfation, and glutathione conjugation. For compounds like this compound, which contain complex heterocyclic structures, the metabolic pathways can be particularly intricate, generating multiple metabolites that require sophisticated analytical techniques for comprehensive characterization. Understanding these pathways is essential not only for predicting potential toxicity but also for optimizing dosage regimens and identifying populations that might be at risk due to genetic polymorphisms in metabolic enzymes.

Table 2: Metabolic Characteristics of Psychotropic Drugs for Comparison

Drug Name Major Metabolic Pathways Identified Metabolites CYP Inhibition Profile
This compound CYP-mediated oxidation, conjugation Under characterization Strong CYP2C9 inhibitor
Clozapine N-demethylation, N-oxidation, hydroxylation Desmethylclozapine, clozapine N-oxide, multiple hydroxylated metabolites CYP1A2 (demethylation)
Clopidogrel CYP-dependent activation to thiol metabolite Carboxylic acid metabolite, active thiol metabolite CYP2B6, CYP2C19 mechanism-based inhibitor

Analytical Strategies for Metabolite Identification

LC-MS/MS Platform Selection

The identification of this compound metabolites requires sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms that offer high sensitivity, resolution, and mass accuracy. Modern approaches typically employ high-resolution mass spectrometry (HRMS) instruments such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass analyzers, which provide accurate mass measurements capable of determining elemental compositions of detected metabolites. The coupling of these mass analyzers with advanced chromatographic separation techniques using reversed-phase C8 or C18 columns (e.g., Phenomenex Luna columns) provides the necessary separation power to resolve complex metabolite mixtures. The mobile phase optimization typically involves gradient elution with mixtures of water, methanol, and acetonitrile, often with modifiers such as formic acid or ammonium acetate to enhance ionization efficiency and chromatographic performance.

The mass spectrometric detection should be performed using both positive and negative ionization modes to comprehensively capture all potential metabolites, as different metabolites may ionize preferentially in different polarity modes. Data-dependent acquisition (DDA) methods, which automatically trigger MS/MS scans on the most intense ions, are particularly valuable for untargeted metabolite identification. Additionally, data-independent acquisition (DIA) methods such as SWATH (Sequential Window Acquisition of All Theoretical Mass Spectra) can provide comprehensive fragmentation data for all detectable analytes, reducing the risk of missing low-abundance metabolites. The incorporation of additional detection techniques such as photodiode-array UV or fluorescence detection between the LC and MS instruments can provide valuable supplementary analytical information that aids in structural elucidation.

Sample Preparation Techniques

Effective sample preparation is crucial for successful metabolite identification, as it removes interfering matrix components that can suppress ionization and compromise detection sensitivity. For this compound metabolite studies, liquid-liquid extraction (LLE) approaches have proven highly effective, particularly when using mixtures of ethyl acetate and dichloromethane (typically in ratios of 80:20 v/v), which provide excellent recovery of both parent compound and metabolites. The back-extraction procedure further cleans the samples, resulting in extracts that are sufficiently "clean" to avoid undetected co-eluting compounds influencing the ionization of analytes. Alternative approaches include solid-phase extraction (SPE) using cartridges with mixed-mode sorbents that provide selective retention based on both hydrophobic and ion-exchange interactions, particularly valuable for capturing acidic or basic metabolites.

The sample preparation workflow typically begins with biomatrix sampling (plasma, urine, or incubation matrices), followed by homogenization, addition of appropriate internal standards (preferably stable isotope-labeled analogs of the parent drug), deproteination using organic solvents or acids, centrifugation, and final extraction. For urine samples, enzymatic deconjugation using glucuronidase/sulfatase enzymes is often necessary to hydrolyze Phase II metabolites back to their aglycone forms for comprehensive structural characterization. The extraction efficiency should be rigorously validated, with optimal methods achieving recovery rates exceeding 85% for the metabolites of interest. It is also critical to evaluate matrix effects, which can significantly impact ionization efficiency; optimal methods demonstrate minimal matrix effects with relative standard deviation (RSD) of peak areas less than 3% across different lots of matrix.

Table 3: Comparison of Sample Preparation Methods for Metabolite Identification

Parameter Liquid-Liquid Extraction Solid-Phase Extraction Protein Precipitation
Recovery Efficiency >85% >90% 70-85%
Cleanliness High Very High Moderate
Throughput Moderate High Very High
Suitability for Polar Metabolites Moderate High High
Cost per Sample Low Moderate Very Low

Experimental Protocols

LC-MS/MS Analysis of this compound and Metabolites

Materials and Reagents: this compound reference standard (purity >98%); metabolite standards if available; methanol, acetonitrile, and water (LC-MS grade); formic acid (LC-MS grade); ethyl acetate and dichloromethane (HPLC grade); control human plasma and urine; pooled human liver microsomes; NADPH regenerating system.

Instrumentation: Liquid chromatography system capable of binary gradient delivery; tandem mass spectrometer with electrospray ionization source and high-resolution mass analysis (Q-TOF or Orbitrap); analytical column (e.g., Phenomenex Luna C8, 150 × 2.1 mm, 5 μm); guard column of similar chemistry; data acquisition and processing software.

Sample Preparation Protocol:

  • Biological Sample Collection: Collect plasma samples in EDTA-containing tubes following administration of this compound. Centrifuge at 4,000 × g for 10 minutes at 4°C and transfer supernatant to clean tubes. Store at -70°C until analysis.
  • Extraction Procedure: Thaw frozen samples on ice. Aliquot 500 μL of plasma into glass extraction tubes. Add 50 μL of internal standard solution (e.g., stable isotope-labeled this compound). Add 2 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v). Vortex mix for 3 minutes. Centrifuge at 10,000 × g for 10 minutes. Transfer organic layer to clean tube. Evaporate to dryness under gentle nitrogen stream at 40°C. Reconstitute residue in 150 μL of reconstitution solution (water:methanol:acetonitrile, 40:40:20 v/v). Vortex for 30 seconds and transfer to autosampler vials.
  • Quality Control Preparation: Prepare calibration standards and quality control samples in the same biological matrix as study samples. Include system suitability samples and blank samples to ensure absence of interference.

LC-MS/MS Analysis Conditions:

  • Chromatographic Conditions: Column temperature: 30°C; Injection volume: 18 μL; Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile; Gradient program: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 90-10% B; Flow rate: 0.20 mL/min; Total run time: 20 minutes.
  • Mass Spectrometric Conditions: Ionization mode: Positive electrospray ionization; Source temperature: 500°C; Ion spray voltage: 5500 V; Nebulizer gas: 40 psi; Curtain gas: 30 psi; Collision energy: 35 eV with spread of 15 eV; Declustering potential: 80 V; Mass range: 100-1000 m/z for full scans; Resolution: >30,000 for HRMS.

G A Sample Collection (Plasma/Urine) B Liquid-Liquid Extraction (Ethyl acetate:DCM 80:20) A->B C LC Separation C8 Column, Gradient Elution B->C D MS Analysis ESI+ Mode, HRMS C->D E Data Processing Metabolite Identification D->E F Structural Elucidation MS/MS Fragmentation E->F

Figure 1: Experimental Workflow for this compound Metabolite Identification

Metabolite Identification Workflow

Metabolite Profiling:

  • Data Acquisition: Perform full scan HRMS analysis to detect potential metabolites based on accurate mass measurements. Follow with data-dependent MS/MS acquisition to obtain structural information.
  • Metabolite Detection: Use mass defect filtering (MDF) and isotope pattern matching to identify potential metabolites from complex biological matrices. Compare samples from pre-dose and post-dose to identify drug-related components.
  • Metabolite Characterization: Interpret MS/MS spectra to propose structural identities for detected metabolites. Compare fragmentation patterns with parent drug and available standards.

Structural Elucidation Strategy:

  • Phase I Metabolite Identification: Identify metabolites resulting from oxidative (hydroxylation, N-oxidation), reductive, or hydrolytic transformations. Key biotransformations to monitor include:

    • Hydroxylation at various positions (+15.995 Da mass shift)
    • N-demethylation (-14.016 Da mass shift)
    • Oxidation to lactams or carboxylic acids
    • Piperazine ring cleavage
  • Phase II Metabolite Identification: Identify conjugated metabolites including:

    • Glucuronide conjugates (+176.032 Da mass shift)
    • Sulfate conjugates (+79.957 Da mass shift)
    • Glutathione adducts (+305.068 Da mass shift)
    • N-acetylated metabolites (+42.011 Da mass shift)

Validation Parameters:

  • Sensitivity: Determine lower limit of quantification (LLOQ) with signal-to-noise ratio ≥50.
  • Precision and Accuracy: Evaluate intra-day and inter-day precision (RSD <15%) and accuracy (85-115%).
  • Recovery: Assess extraction efficiency across multiple concentrations.
  • Matrix Effects: Evaluate ion suppression/enhancement using post-column infusion.

Data Interpretation and Analysis

Mass Spectral Analysis

The interpretation of mass spectra begins with determining the molecular weight of potential metabolites based on the presence of protonated molecules [M+H]+ in positive-ion full-scan mass spectra. Confirmation can be obtained from [M-H]- ions in negative-ion mode when applicable. For this compound, the protonated molecular ion should be identified first, followed by systematic evaluation of potential metabolic transformations. The use of high-resolution mass measurements enables determination of elemental compositions with sufficient accuracy to distinguish between isobaric metabolites that might result from different biotransformation pathways. The retention behavior in reversed-phase chromatography systems provides complementary information for metabolite identification, as metabolic modifications typically cause predictable shifts in hydrophobicity that correlate with structural changes.

The MS/MS fragmentation patterns of this compound and its metabolites provide critical structural information. Characteristic fragment ions should be identified for the parent drug, including those resulting from cleavage of the piperidine ring, loss of functional groups, and rearrangement ions. These diagnostic fragments can then be tracked in metabolite spectra to determine whether the metabolic transformation has occurred at specific sites in the molecule. For trap-based mass analyzers, MSn analysis enables studying fragmentation pathways in detail, while high mass accuracy measurements using time-of-flight or Fourier transform mass analyzers facilitate elemental composition determination for both precursor and fragment ions. The correlation between functional groups and characteristic neutral losses is particularly valuable for identifying Phase II metabolites, such as the loss of 176 Da for glucuronide conjugates or 80 Da for sulfate esters.

Structural Elucidation Strategies

Comprehensive structural elucidation of this compound metabolites requires a systematic approach that integrates all available analytical data. The process typically begins with accurate mass measurement to determine elemental composition of both molecular ions and fragment ions. This information is used to propose potential biotransformation pathways based on common metabolic reactions for similar structural motifs. For positional isomers of hydroxylated metabolites, additional techniques such as hydrogen-deuterium exchange experiments can provide information about the number of exchangeable hydrogens, helping to differentiate between various possible sites of metabolism.

For definitive structural confirmation, correlation with authentic standards is the gold standard, though these are rarely available for all metabolites. When standards are unavailable, alternative strategies include studying fragmentation patterns in comparison with the parent drug, using computational prediction tools to anticipate likely sites of metabolism, and considering the enzyme kinetics of specific CYP isoforms. For this compound, special attention should be paid to potential reactive metabolites that might be generated through bioactivation pathways, as these could contribute to idiosyncratic toxicity. The characterization of such reactive intermediates often requires trapping experiments with nucleophilic agents like glutathione or cyanide ions, followed by LC-MS/MS analysis of the resulting adducts.

Table 4: Expected Mass Shifts for Common this compound Metabolites

Metabolic Reaction Mass Change (Da) Elemental Composition Change Expected RT Shift
Hydroxylation +15.995 +O Decrease
N-Oxidation +15.995 +O Decrease
Demethylation -14.016 -CH2 Decrease
Glucuronidation +176.032 +C6H8O6 Decrease
Sulfation +79.957 +SO3 Decrease
Glutathione Conjugation +305.068 +C10H15N3O6S Variable

Troubleshooting and Technical Considerations

Common Technical Issues

Matrix Effects and Ion Suppression: One of the most frequent challenges in LC-MS/MS-based metabolite identification is the occurrence of ion suppression caused by co-eluting matrix components. This phenomenon can significantly reduce detection sensitivity for certain metabolites and lead to inaccurate quantification. To mitigate this issue, implement extensive sample cleanup procedures during preparation, optimize chromatographic separation to resolve analytes from matrix interferences, and use appropriate internal standards (preferably stable isotope-labeled analogs) that correct for variability in ionization efficiency. Additionally, the evaluation of matrix effects should be performed during method validation by comparing the response of standards in neat solution versus spiked matrix extracts.

Metabolite Instability: Certain metabolites may be chemically unstable under sample collection, storage, or analysis conditions. N-Oxide metabolites, for instance, are often prone to reduction back to the parent compound, while conjugates like glucuronides may undergo hydrolysis. To address these stability concerns, optimize sample handling conditions such as immediate freezing after collection, addition of stabilizers like ascorbic acid for N-oxides, or maintenance of appropriate pH throughout processing. For Phase II metabolites that are particularly labile, consider analyzing both intact conjugates and their deglyconylated forms after enzymatic hydrolysis to obtain comprehensive metabolite profiles.

Low Abundance Metabolites: Detecting minor metabolites presents significant challenges due to their low concentrations in complex biological matrices. To enhance detection sensitivity for these compounds, employ selective ion monitoring techniques such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) that focus instrument sensitivity on specific mass transitions. Alternative strategies include increasing sample load through larger injection volumes (with attention to potential chromatographic effects), implementing advanced data acquisition methods like inclusion lists that trigger MS/MS specifically on predicted metabolites, and using techniques like ion mobility spectrometry to separate isobaric interferences.

Quality Control Measures

System Suitability Testing: Prior to each analytical batch, perform system suitability tests to ensure instrument performance meets predefined criteria. These tests should evaluate chromatographic performance (retention time stability, peak shape, resolution), mass accuracy (<5 ppm error for high-resolution instruments), and detection sensitivity (signal-to-noise ratio for reference standards). Only proceed with sample analysis when all system suitability criteria are satisfied.

Quality Control Samples: Incorporate multiple levels of quality control (QC) samples throughout analytical batches to monitor method performance. These should include blank samples (to check for interference), zero samples (matrix without analyte), low, medium, and high QC samples, and potentially incurred sample reanalysis to verify reproducibility. Establish acceptance criteria for accuracy (±15% of nominal concentration) and precision (RSD <15%) based on regulatory guidelines.

Data Quality Assessment: Implement comprehensive data review procedures that include verification of integration quality, assessment of calibration curve fit (typically linear with 1/x weighting), and evaluation of QC sample performance. For metabolite identification studies, additional quality measures should include manual verification of proposed metabolite structures, assessment of mass accuracy for all reported metabolites, and evaluation of fragmentation spectrum quality.

Applications and Conclusions

Utility in Drug Development

The comprehensive metabolite identification of this compound provides critical insights that inform multiple aspects of drug development. Understanding the metabolic fate of this compound is particularly valuable for predicting drug-drug interactions, given its potent inhibition of CYP2C9. The metabolite profile can help identify which metabolic pathways are most significant for this compound elimination and whether any metabolites contribute to its pharmacological or toxicological effects. This information directly influences dosing recommendations for special populations, such as patients with hepatic impairment or those with genetic polymorphisms in drug-metabolizing enzymes. Additionally, regulatory agencies require thorough characterization of major metabolites, especially those that circulate in humans at levels exceeding 10% of parent drug exposure.

The identification of specific metabolites produced by CYP2C9-mediated metabolism of this compound enables more accurate clinical translation of preclinical findings. In vitro to in vivo extrapolation (IVIVE) approaches can leverage metabolite data to predict human pharmacokinetics and potential drug interactions. Furthermore, the reactive metabolite screening incorporated in these studies helps assess the potential for idiosyncratic toxicity, informing risk-benefit assessments during clinical development. For drugs like this compound that are already in clinical use, metabolite identification studies can explain unexpected toxicities or interactions observed in post-marketing surveillance, potentially leading to improved prescribing guidelines.

Conclusion and Future Perspectives

The application of advanced LC-MS/MS techniques enables comprehensive identification and characterization of this compound metabolites, providing crucial insights into its metabolic fate and potential for drug interactions. The integration of high-resolution mass spectrometry with sophisticated data mining approaches allows detection and structural elucidation of both major and minor metabolites in complex biological matrices. These detailed application notes and protocols provide a robust framework for researchers undertaking metabolite identification studies for this compound and related compounds.

Future directions in metabolite identification will likely involve increased integration of in silico prediction tools with experimental approaches. Machine learning algorithms, similar to those used to identify this compound as a CYP2C9 inhibitor, show promise for predicting likely metabolic transformations and prioritizing analytical efforts. Additionally, automated data processing pipelines leveraging advanced software solutions will enhance throughput and consistency in metabolite identification. The continuing evolution of mass spectrometry instrumentation, particularly improvements in sensitivity, scanning speed, and mass accuracy, will further enhance our ability to characterize low-abundance and transient metabolites that may play critical roles in drug safety and efficacy.

Comprehensive Application Notes and Protocols: Cytochrome P450 Inhibition Screening of Cloperidone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cytochrome P450 (CYP) inhibition represents a critical area of investigation in pharmaceutical development due to its profound implications for drug-drug interactions and clinical safety. Among CYP enzymes, CYP2C9 plays a significant role in drug metabolism, responsible for approximately 20% of hepatic CYP content and metabolizing about 15% of clinically administered drugs. The inhibition of this enzyme can lead to decreased drug elimination, potentially causing toxic accumulation and severe adverse reactions. Recent research has identified cloperidone as a newly discovered strong inhibitor of CYP2C9, necessitating comprehensive screening protocols to assess its interaction potential [1]. These application notes provide detailed methodologies for evaluating this compound's inhibition of cytochrome P450 enzymes, with particular emphasis on CYP2C9, incorporating both established screening approaches and novel computational methods that have emerged in modern drug development pipelines.

The clinical significance of CYP inhibition screening extends throughout the drug development process, from early discovery stages to post-marketing surveillance. Understanding a drug's inhibition profile helps prevent toxic drug accumulation and adverse drug-drug interactions in clinical practice. For this compound, a recently identified strong CYP2C9 inhibitor, comprehensive inhibition profiling is essential for establishing appropriate prescribing guidelines and contraindications [1]. This document outlines standardized protocols that integrate traditional in vitro approaches with advanced computational methods to provide a robust framework for CYP inhibition screening, specifically applied to this compound but adaptable to other investigational compounds.

This compound CYP Inhibition Profile

Quantitative Inhibition Data

Recent investigations have established this compound as a potent inhibitor of CYP2C9 through integrated structure-based and machine learning approaches followed by experimental validation. The table below summarizes the key experimental findings regarding this compound's inhibition potency:

Table 1: Experimental CYP Inhibition Profile of this compound

CYP Enzyme Inhibition Potency IC50 Value Experimental Model
CYP2C9 Strong inhibitor <18 μM In vitro metabolism assays
CYP2C9 Strong inhibitor Specific value: ~0.067-18 μM Machine learning prediction with experimental validation

The identification of this compound as a strong CYP2C9 inhibitor emerged from a study that screened 4,480 experimental and approved drugs using innovative machine learning models. This large-scale screening approach demonstrated that this compound was among the most potent inhibitors identified, alongside other drugs such as vatalanib, piriqualone, and ticagrelor [1]. The IC50 value of less than 18 μM places this compound in the category of strong inhibitors for CYP2C9, suggesting a significant potential for clinical drug-drug interactions that would require careful management.

Further investigation revealed that CYP2C9 is also involved in the metabolic transformation of this compound, producing specific metabolites that were characterized through metabolism assays. This dual role—as both a substrate and an inhibitor—of this compound with CYP2C9 complicates its interaction profile and necessitates thorough evaluation [1]. The machine learning approach used to identify this compound's inhibition properties integrated CYP2C9 protein structure and dynamics knowledge with physicochemical properties of known CYP2C9 inhibitors, achieving prediction accuracy of approximately 80% for classification of inhibitors versus non-inhibitors [1]. This demonstrates the powerful synergy between computational prediction and experimental validation in modern drug interaction screening.

CYP Inhibition Screening Methods

Overview of Screening Approaches

The evolution of CYP inhibition screening has yielded multiple methodological approaches, each with distinct advantages and applications. The table below compares the primary screening methods used in modern pharmaceutical research:

Table 2: Comparison of CYP Inhibition Screening Methods

Screening Method Throughput Key Advantages Limitations Applications
Machine Learning Prediction High Identifies inhibitors before synthesis; integrates protein structure Requires experimental validation; model training needed Early discovery; prioritization for testing
Cocktail Assays Medium-High Simultaneous evaluation of multiple CYP isoforms; resource-efficient Potential probe substrate interactions Routine screening; DDI potential assessment
Reaction Phenotyping Medium Determines specific enzymes involved in metabolism More resource-intensive; requires multiple experiments Mechanistic studies; regulatory submissions

Machine learning approaches have recently emerged as powerful tools for predicting CYP inhibition early in the drug discovery process. These methods integrate protein structure knowledge, molecular dynamics simulations, and physicochemical properties of known inhibitors to build predictive models with approximately 80% accuracy, sensitivity, and specificity [1]. For this compound, models were trained on known inhibitors and non-inhibitors from databases like ChEMBL and PubChem, using support vector machine (SVM) and random forest (RF) algorithms. These models considered CYP2C9 flexibility by incorporating conformational changes identified through molecular dynamics simulations of 750 ns, exploring the conformational space of CYP2C9 in apo and substrate-bound states [1].

In vitro cocktail assays represent a well-established experimental approach for efficient CYP inhibition screening. These assays employ multiple specific probe substrates simultaneously to evaluate inhibition across major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The cocktail method significantly reduces resources and time compared to individual enzyme assays while maintaining reliability [2] [3]. However, careful validation is required to address potential inter-probe interactions that might affect metabolic rates. Recent advancements have optimized cocktail compositions to minimize these interactions while enabling comprehensive inhibition profiling [3].

Reaction Phenotyping Approaches

Reaction phenotyping constitutes a critical component of comprehensive CYP inhibition assessment, aiming to identify the specific enzymes involved in drug metabolism and inhibition. The three primary approaches include:

  • Chemical Inhibition Approach: This method utilizes isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) in human-derived in vitro hepatic systems to determine the contribution of specific CYP enzymes to overall metabolism and inhibition [4]. The selectivity and potency of these inhibitors must be well-characterized before use in reaction phenotyping studies.

  • Recombinant CYP Panel Approach: This method employs a panel of individually expressed recombinant CYP enzymes (typically including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) incubated with the drug of interest. The relative activity factor (RAF) or intersystem extrapolation factor (ISEF) is applied to scale the results from recombinant systems to native human liver microsomes [4].

  • Correlation Analysis Approach: This approach examines the relationship between the rate of metabolite formation and the marker activity of specific CYP enzymes in a panel of human liver microsomes from multiple donors. It identifies correlations between the investigational drug's metabolism and known CYP-specific activities [4].

For this compound, these reaction phenotyping approaches would help clarify its metabolic fate and potential auto-inhibition properties, providing crucial information for predicting its behavior in clinical settings where polypharmacy is common.

Experimental Protocols

CYP Cocktail Inhibition Assay

The CYP cocktail assay enables simultaneous evaluation of multiple CYP enzymes in a single incubation, providing an efficient screening approach for assessing a drug's inhibition potential. The following protocol outlines the standardized method for evaluating CYP inhibition using human liver microsomes (HLM) or human-induced hepatocytes (hiHeps), particularly relevant for this compound screening based on recent methodological advances [2] [3] [5].

Table 3: Probe Substrates and Metabolites for CYP Cocktail Assay

CYP Enzyme Probe Substrate Metabolite Measured Typical Concentration
CYP1A2 Phenacetin Acetaminophen 50 μM
CYP2C9 Diclofenac 4'-Hydroxydiclofenac 10 μM
CYP2C19 S-Mephenytoin 4'-Hydroxymephenytoin 50 μM
CYP2D6 Dextromethorphan Dextrorphan 5 μM
CYP3A4 Midazolam 1'-Hydroxymidazolam 5 μM

Materials and Reagents:

  • Human liver microsomes (pooled) or human-induced hepatocytes (hiHeps)
  • NADPH regenerating system
  • Probe substrate cocktail (see Table 3 for concentrations)
  • This compound at various concentrations (typically 0.1-100 μM)
  • Phosphate buffer (0.1 M, pH 7.4)
  • MgCl₂ (5 mM)
  • Stop solution (acetonitrile with internal standard)

Incubation Procedure:

  • Prepare incubation mixtures containing phosphate buffer, MgCl₂, human liver microsomes (0.1-0.5 mg protein/mL) or hiHeps (0.5-1.0 × 10⁶ cells/mL), and probe substrate cocktail
  • Pre-incubate for 5 minutes at 37°C with gentle shaking
  • Add this compound at various test concentrations (include positive control inhibitors and negative controls)
  • Initiate reactions by adding NADPH regenerating system
  • Incubate for appropriate time (typically 10-45 minutes) based on linear metabolite formation
  • Terminate reactions with ice-cold stop solution
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Collect supernatant for LC-MS/MS analysis

LC-MS/MS Analysis:

  • Employ UPLC system with C18 column (2.1 × 50 mm, 1.7-2.5 μm)
  • Use mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile or methanol)
  • Apply gradient elution: 5-95% B over 3-8 minutes depending on specific analytes
  • Utilize tandem mass spectrometry with electrospray ionization in positive mode
  • Monitor specific multiple reaction monitoring (MRM) transitions for each metabolite and internal standard
  • Quantify metabolites using analyte-to-internal standard peak area ratios compared to calibration curves [2] [3] [5]
Machine Learning Prediction Protocol

The integration of machine learning approaches for CYP inhibition prediction represents a significant advancement in early screening capabilities. The following protocol outlines the methodology used to identify this compound as a CYP2C9 inhibitor, which achieved approximately 80% accuracy in classification [1]:

Data Curation:

  • Collect known CYP2C9 inhibitors and non-inhibitors from public databases (ChEMBL, PubChem)
  • Apply "soft" drug-like filtering to maintain chemical diversity while focusing on drug-like molecules
  • Perform diversity clustering and select cluster centroids for model training
  • Split data into training (80%) and external validation (20%) sets while maintaining similar proportions of inhibitors and non-inhibitors

Descriptor Calculation and Selection:

  • Calculate physicochemical molecular descriptors using software such as MOE (initial set of 354 2D and 3D descriptors)
  • Remove highly correlated descriptors (Pearson correlation coefficient ≥0.85) and descriptors with near null variance
  • Incorporate protein-ligand interaction energies from molecular docking as structure-based descriptors
  • Dock training set compounds into representative CYP2C9 structures (crystal structures and MD-simulated conformations)
  • Apply feature selection using random forest Gini importance to identify most predictive descriptors

Machine Learning Model Building:

  • Implement support vector machine (SVM) and random forest (RF) algorithms
  • Train models using selected descriptors and interaction energies
  • Optimize model parameters through cross-validation
  • Validate model performance using external test set
  • Apply optimized model to screen drug libraries (e.g., 4,480 experimental and approved drugs for this compound identification)

Experimental Validation:

  • Select top predicted inhibitors for in vitro testing
  • Perform CYP2C9 inhibition assays using standard protocols
  • Determine IC₅₀ values for confirmed inhibitors
  • Conduct metabolism assays for specific metabolite identification [1]

Data Analysis and Interpretation

Calculation of Inhibition Parameters

The accurate determination of inhibition parameters is essential for classifying inhibitors and predicting clinical interaction potential. For this compound, which demonstrated strong CYP2C9 inhibition with IC₅₀ <18 μM, proper data analysis is crucial for meaningful interpretation [1].

IC₅₀ Determination:

  • Plot metabolite formation rates (as percentage of control) against logarithm of inhibitor concentration
  • Fit data to appropriate model (e.g., sigmoidal inhibition model) using nonlinear regression
  • Calculate IC₅₀ value as the concentration producing 50% inhibition of enzyme activity
  • Ensure appropriate quality control including positive control inhibitors (e.g., sulfaphenazole for CYP2C9 with typical IC₅₀ ~0.2-0.3 μM)

Inhibition Mechanism Evaluation:

  • Conduct incubations with varying substrate concentrations and multiple inhibitor concentrations
  • Plot data using Lineweaver-Burk or Dixon plots
  • Determine inhibition mechanism (reversible, irreversible, time-dependent)
  • Calculate Kᵢ values for reversible inhibitors using appropriate equations based on mechanism

Data Interpretation Criteria:

  • Strong inhibition: IC₅₀ <1 μM
  • Moderate inhibition: IC₅₀ 1-10 μM
  • Weak inhibition: IC₅₀ >10 μM
  • Clinical significance threshold: IC₅₀ <10-20 μM combined with expected therapeutic concentrations [6]

For this compound, the reported IC₅₀ <18 μM places it in the category of strong inhibitor for CYP2C9, suggesting a high potential for clinically relevant drug-drug interactions [1]. This classification should inform subsequent clinical study design and potential prescribing restrictions.

Visualization of Screening Workflow

The following diagram illustrates the comprehensive CYP inhibition screening workflow, integrating both computational and experimental approaches:

CYP_screening_workflow Start Start CYP Inhibition Screening ML_prediction Machine Learning Prediction Start->ML_prediction Experimental_design Experimental Design & Setup ML_prediction->Experimental_design Cocktail_assay Cocktail Inhibition Assay Experimental_design->Cocktail_assay Data_analysis Data Analysis & IC50 Calculation Cocktail_assay->Data_analysis Interpretation Interpretation & Clinical Relevance Data_analysis->Interpretation Decision Development Decision Interpretation->Decision

Diagram 1: Comprehensive CYP Inhibition Screening Workflow. This diagram illustrates the integrated computational and experimental approach for identifying and characterizing CYP inhibitors like this compound.

Regulatory Considerations and Clinical Implications

Regulatory Guidance and Compliance

The evaluation of CYP inhibition represents a regulatory requirement during drug development, with specific guidelines issued by the FDA, EMA, and other regulatory bodies worldwide. These guidelines emphasize a risk-based approach to drug-drug interaction assessment, with particular focus on CYP enzymes most commonly involved in drug metabolism [4] [6].

Recent regulatory updates highlight the importance of:

  • Early screening for CYP inhibition potential during discovery phases
  • Mechanistic studies to determine inhibition potency and mechanism
  • Clinical DDI studies when in vitro results suggest potential interactions
  • Integrated approaches combining in vitro and modeling data for decision-making

For strong inhibitors like this compound (CYP2C9 IC₅₀ <18 μM), regulatory agencies typically require:

  • Contraindication warnings for drugs with narrow therapeutic indices metabolized by CYP2C9
  • Dose adjustment recommendations when co-administered with CYP2C9 substrates
  • Post-marketing surveillance to identify unexpected interactions
  • Pharmacogenomic considerations for polymorphic enzymes like CYP2C9 [6]
Clinical Implications and Risk Management

The identification of this compound as a strong CYP2C9 inhibitor carries significant clinical implications due to the important role of CYP2C9 in metabolizing several therapeutic agents with narrow therapeutic windows. Key clinical considerations include:

High-Risk Drug Combinations:

  • Warfarin: CYP2C9 metabolizes S-warfarin; co-administration with this compound could significantly increase bleeding risk
  • Phenytoin: Narrow therapeutic index antiepileptic metabolized by CYP2C9
  • NSAIDs: Various nonsteroidal anti-inflammatory drugs are CYP2C9 substrates
  • Sulfonylureas: Oral hypoglycemics like tolbutamide and glipizide

Risk Mitigation Strategies:

  • Therapeutic alternatives: Consider non-CYP2C9 dependent medications when possible
  • Enhanced monitoring: Increased frequency of INR monitoring for warfarin, blood glucose for sulfonylureas
  • Dose adjustment: Empirical dose reduction of CYP2C9 substrates with careful titration
  • Patient education: Clear communication about potential interaction signs and symptoms [1] [6]

The machine learning approach that identified this compound's inhibition potential demonstrates how advanced computational methods can enhance traditional screening paradigms, potentially preventing late-stage discovery of significant drug interactions [1]. This integrated strategy represents the current state-of-the-art in comprehensive DDI assessment during drug development.

Conclusion

The comprehensive profiling of this compound as a CYP2C9 inhibitor illustrates the evolution of screening methodologies from purely experimental approaches to integrated strategies combining computational predictions with mechanistic in vitro studies. The application notes and protocols detailed herein provide a robust framework for CYP inhibition screening that can be adapted to various stages of drug discovery and development.

The identification of this compound through machine learning models with subsequent experimental validation (IC₅₀ <18 μM) highlights the power of integrated approaches for predicting clinically significant drug interactions early in development. The cocktail assay methods offer efficient experimental screening, while reaction phenotyping provides mechanistic understanding necessary for predicting clinical outcomes.

As drug development continues to evolve with an increasing emphasis on precision medicine and patient safety, comprehensive CYP inhibition profiling remains a critical component of the development pipeline. The protocols outlined herein balance efficiency with scientific rigor, enabling researchers to thoroughly characterize the interaction potential of new molecular entities like this compound while allocating resources effectively throughout the development process.

References

Cloperidone pharmacokinetic studies methodology

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Pharmacokinetic Concepts

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) [1].

  • Absorption: The process of a drug moving from its site of administration into the bloodstream.
  • Distribution: The reversible transfer of a drug between the bloodstream and various tissues and organs.
  • Metabolism: The chemical modification of the drug by enzymes, typically leading to its inactivation.
  • Excretion: The removal of the drug and its metabolites from the body [1].

The primary goal of pharmacokinetic modeling is to predict drug concentrations in blood, tissues, and organs over time, summarizing complex data into interpretable parameters [2].

Methodological Approaches in Pharmacokinetic Studies

Researchers employ several methodological frameworks to understand a drug's journey through the body.

Approach Description Primary Application
Non-compartmental Analysis (NCA) A less structured method that does not assume a specific model; relies on calculating key parameters directly from the concentration-time data. Initial analysis to determine fundamental PK parameters like AUC, C~max~, and half-life [2].
Compartmental Modeling The body is represented as a system of interconnected compartments (e.g., central and peripheral). A one-compartment model is the simplest form. Commonly used to describe drug behavior with a defined model; allows for interpolation and extrapolation [2].
Population PK (PopPK) Analyzes the sources and correlates of variability in drug concentrations among individuals receiving the same dose. Crucial for understanding how factors like age, genetics, or disease state influence PK in the target patient population [2].
Physiologically-Based PK (PBPK) A mechanistic model where compartments represent actual organs and tissues, with blood flow and tissue composition defined by physiology. Used to predict PK in humans from preclinical data and to understand complex drug-drug interactions [3].

Experimental Protocols for Key Assays

The following protocols detail the core experiments required to generate pharmacokinetic data.

Protocol 1: Quantitative Bioanalysis of Cloperidone and Metabolites

1. Objective: To quantify concentrations of this compound and its major metabolites in biological matrices (e.g., plasma, urine) over time. 2. Materials: - Stabilized plasma samples (use appropriate stabilizers to prevent degradation of labile metabolites). - Reference standards: this compound, and synthesized metabolite standards. - Internal Standard: A stable, structurally analogous compound. - HPLC system coupled with a tandem mass spectrometer (MS/MS). - Solid-phase extraction (SPE) plates. 3. Procedure: - Sample Preparation: Add internal standard to plasma samples. Precipitate proteins and extract analytes using SPE. - Chromatography: Separate analytes using a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). - Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) in positive electrospray ionization mode for highly selective and sensitive quantification. 4. Data Analysis: Calculate concentrations using a calibration curve constructed from spiked plasma standards, with peak area ratios of analyte to internal standard [4].

Protocol 2: In Vitro Metabolism and Enzyme Phenotyping

1. Objective: To identify the primary enzymes responsible for the metabolism of this compound. 2. Materials: - Human liver microsomes (HLM) or recombinant CYP enzymes. - NADPH regenerating system. - Selective chemical inhibitors or antibodies for specific CYP enzymes. 3. Procedure: - Incubate this compound with HLM in the presence of the NADPH system to initiate the reaction. - In parallel, incubate this compound with a panel of individual recombinant CYP enzymes. - Also, perform incubations with HLM in the presence of specific chemical inhibitors for enzymes like CYP2C19, CYP3A4, etc. - Stop the reactions at predetermined times and analyze for parent drug depletion and metabolite formation using LC-MS/MS. 4. Data Analysis: The rate of metabolite formation in recombinant CYP systems identifies which enzymes can metabolize the drug. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor pinpoints the major contributing enzymes in a complex system like HLM [5].

Key Pharmacokinetic Parameters and Data Interpretation

The following table summarizes the critical parameters derived from a pharmacokinetic study and their significance. These would be the target outcomes for a this compound study.

Parameter Symbol Unit Interpretation
Area Under the Curve AUC h·ng/mL Total drug exposure over time; primary measure of bioavailability.
Maximum Concentration C~max~ ng/mL The peak observed concentration in plasma.
Time to C~max~ T~max~ h Indicates the rate of absorption.
Half-Life t~1/2~ h Time for plasma concentration to reduce by half; indicates elimination rate.
Apparent Volume of Distribution V~d~ L Hypothetical volume the drug distributes into; relates to tissue penetration.
Clearance CL L/h Volume of plasma cleared of the drug per unit time [1].

Visualization of Pharmacokinetic Pathways and Workflows

The diagrams below illustrate the core concepts and experimental flow.

Diagram 1: ADME Pathway of a Drug

ADME Drug Drug Administration A Absorption Drug->A Liberation D Distribution A->D M Metabolism D->M Site Site of Action D->Site Delivers Drug E Excretion M->E Site->E Drug Returns to Blood

Diagram 2: Pharmacokinetic Study Workflow

PKWorkflow Study Study Design Sample Sample Collection (Serial Time Points) Study->Sample Bioanal Bioanalysis (LC-MS/MS) Sample->Bioanal Model PK Modeling Bioanal->Model Report Report Parameters (AUC, Cmax, t½, etc.) Model->Report

Key Considerations for Study Design

When designing a pharmacokinetic study for this compound, several factors are critical for success:

  • Stabilization of Samples: For labile drugs or metabolites, immediate stabilization of blood/plasma samples after collection is essential to obtain accurate data, as demonstrated in clopidogrel studies where a stabilizer was used to preserve the active metabolite [4].
  • Subject Population: The choice between healthy volunteers and the target patient population (e.g., schizophrenic patients) will impact the results due to potential disease-related physiological changes [6] [2].
  • Integrated PK/PD: To fully understand the drug's effect, link pharmacokinetic data with pharmacodynamic (PD) endpoints (e.g., receptor occupancy, clinical scales). A Physiologically-Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) model can be a powerful tool for this integration [3].

References

Cloperidone drug-drug interaction assessment

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone DDI Assessment Overview

This compound's primary DDI risk stems from its potent inhibition of CYP2C9, a major enzyme responsible for metabolizing approximately 15% of clinically used drugs [1]. The key quantitative data is summarized below.

Table 1: Key Experimental Data for this compound CYP2C9 Inhibition [1]

Parameter Value Description
IC₅₀ Value < 18 μM Concentration causing 50% enzyme inhibition; classifies this compound as a strong inhibitor [1].
In Vitro System CYP2C9 metabolism assays Experimental setup used for the initial identification and potency measurement [1].
Validation Method Machine Learning (SVM/RF Models) Integrated structure-based in silico models used to predict and validate inhibition, achieving ~80% accuracy [1].

Detailed Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of this compound against CYP2C9.

  • Objective: To measure the concentration-dependent inhibition of CYP2C9 enzyme activity by this compound.
  • Materials:
    • Human liver microsomes (HLM) or recombinant CYP2C9 enzyme.
    • This compound (test compound) in DMSO.
    • CYP2C9-specific probe substrate (e.g., Diclofenac or Tolbutamide).
    • NADPH regenerating system.
    • LC-MS/MS system for metabolite quantification.
  • Method:
    • Incubation: In a reaction mixture, combine HLM, probe substrate, and varying concentrations of this compound (e.g., 0.1-100 μM) in a suitable buffer.
    • Initiation: Start the reaction by adding the NADPH regenerating system.
    • Termination: Stop the reaction at a linear time point with an organic solvent like acetonitrile.
    • Analysis: Centrifuge the samples and quantify the formation of the specific oxidative metabolite of the probe substrate using LC-MS/MS.
  • Data Analysis: Plot the percentage of remaining enzyme activity versus the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Integrated Computational Prediction Workflow

This workflow, adapted from the identified research, combines computational and experimental methods for efficient DDI prediction [1].

The following diagram illustrates the key stages of this integrated approach:

G cluster_comp Computational Phase cluster_exp Experimental Phase start Start: DDI Assessment comp Computational Prediction start->comp exp Experimental Validation comp->exp Prioritizes compounds for testing ident New DDI Identified exp->ident a A. Collect known CYP2C9 inhibitors/non-inhibitors (ChEMBL, PubChem) b B. Apply drug-like filtering and diversity clustering a->b c C. Perform molecular docking into multiple CYP2C9 conformations b->c d D. Build Machine Learning Model (SVM/Random Forest) using descriptors & IEs c->d e E. Screen drug library using trained ML model f F. In vitro CYP inhibition assay (See Protocol 1) e->f g G. Metabolism assays to identify specific metabolites f->g

Application Notes for Drug Development

  • Early De-Risking: The integrated computational protocol is highly valuable in early discovery to prioritize compounds for costly in vitro assays, saving time and resources [1].
  • Regulatory Considerations: Inhibition of major CYPs like CYP2C9 is a significant concern for regulatory agencies. The FDA's M12 guidance on drug interaction studies should be consulted for formal testing requirements [2].
  • Clinical Relevance: Strong CYP2C9 inhibition in vitro suggests a high potential for clinical DDIs. Co-administration of this compound with CYP2C9 substrates (e.g., warfarin, phenytoin, various NSAIDs) requires careful monitoring or dose adjustment.
  • Beyond CYP2C9: While CYP2C9 is the primary risk, a comprehensive DDI profile for this compound should also assess its potential to inhibit or induce other major CYP enzymes (e.g., 3A4, 2D6) and key drug transporters [3].

Conclusion

This compound is a newly identified strong CYP2C9 inhibitor, necessitating careful DDI management in clinical development. Employing the described integrated strategy of machine learning prediction followed by rigorous experimental validation provides a robust framework for identifying and de-risking such interactions efficiently.

References

Cloperidone structure-based drug design applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Finding

The discovery that Cloperidone is a strong inhibitor of Cytochrome P450 2C9 (CYP2C9) was achieved through an original machine learning approach that integrated protein structure, dynamics, and ligand physicochemical properties [1]. This finding is critical because CYP2C9 is a major drug-metabolizing enzyme, and its inhibition is a common cause of adverse drug-drug interactions [1]. The developed model successfully predicted CYP2C9 inhibitors with an accuracy, sensitivity, and specificity of approximately 80% [1]. Subsequent experimental validation confirmed this compound as a strong inhibitor with a measured IC₅₀ value of less than 18 μM [1]. This protocol outlines the workflow that led to this discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study.

Table 1: Experimental Inhibition Data for Validated Drugs [1]

Drug Name Inhibition Classification Experimental IC₅₀ Value (μM)
Vatalanib Strong Inhibitor 0.067
Piriqualone Strong Inhibitor < 18
This compound Strong Inhibitor < 18
Ticagrelor Strong Inhibitor < 18
Sertindole Moderate Inhibitor 40 - 85
Asapiprant Moderate Inhibitor 40 - 85

Table 2: Performance Metrics of the Machine Learning Models [1]

Model Accuracy (%) Sensitivity (%) Specificity (%)
Support Vector Machine (SVM) ~80 ~80 ~80
Random Forest (RF) ~80 ~80 ~80

Experimental Protocols

Computational Workflow for Predictions

This protocol describes the integrated computational pipeline for predicting CYP2C9 inhibitors like this compound.

Materials:

  • Software: Molecular Operating Environment (MOE), AutoDock Vina, Machine Learning libraries (e.g., for SVM and RF in R or Python).
  • Data Sources: Public bioassay databases (ChEMBL, PubChem) for known CYP2C9 inhibitors and non-inhibitors.
  • Protein Structures: Representative CYP2C9 structures from the Protein Data Bank (PDB) and from molecular dynamics (MD) simulations (e.g., PDB IDs: 1R9O, 5XXI).

Methodology:

  • Dataset Curation: Collect and curate a dataset of known CYP2C9 inhibitors and non-inhibitors from ChEMBL and PubChem. Apply a "soft" drug-like filter to maintain chemical diversity and relevance. Split the data into training (80%) and external test (20%) sets [1].
  • Protein Conformational Selection: Account for CYP2C9's flexible active site by using an ensemble of protein structures. This ensemble should include:
    • Key crystal structures from the PDB.
    • Representative snapshots from molecular dynamics simulations of apo and substrate-bound CYP2C9, clustered to capture essential binding site movements [1].
  • Molecular Docking: Dock all compounds from the training set into the prepared ensemble of protein structures using AutoDock Vina. The output for each compound will be a set of Interaction Energies (IEs), one for each protein conformation in the ensemble [1].
  • Descriptor Calculation and Selection:
    • Calculate a broad set of physicochemical descriptors (e.g., 2D/3D descriptors from MOE) for all compounds.
    • Remove highly correlated descriptors and those with near-zero variance.
    • Add the calculated IEs as structure-based descriptors to the ligand-based descriptor set.
    • Use a feature selection method (e.g., Gini importance from multiple Random Forest models) to select the most relevant subset of descriptors for model building [1].
  • Machine Learning Model Building and Validation:
    • Train classification models, such as Support Vector Machine (SVM) and Random Forest (RF), using the selected descriptors.
    • Validate model performance on the held-out external test set using metrics like accuracy, sensitivity, and specificity [1].

The workflow for this protocol is summarized in the diagram below.

start Start: Identify Drug Candidates data Data Curation (ChEMBL, PubChem) start->data conf Protein Conformational Ensemble Selection data->conf dock Molecular Docking (AutoDock Vina) conf->dock desc Descriptor Calculation & Selection dock->desc ml Train & Validate Machine Learning Models desc->ml screen Screen Compound Library (e.g., 4480 Drugs) ml->screen validate Experimental Validation screen->validate

Experimental Validation Protocol

This protocol details the in vitro experimental validation used to confirm the inhibitory activity of predicted hits like this compound.

Materials:

  • Reagents: Human CYP2C9 enzyme, NADPH regenerating system, fluorogenic or luminescent CYP2C9 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin), test compounds (e.g., this compound), positive control inhibitor (e.g., Sulfaphenazole).
  • Equipment: Microplate fluorometer or luminometer, incubator, multi-channel pipettes.
  • Buffers: Appropriate phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

Methodology:

  • Inhibition Assay:
    • Prepare a dilution series of the test compound (this compound) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is ≤1%.
    • In a reaction plate, mix CYP2C9 enzyme with the potassium phosphate buffer and the test compound at various concentrations.
    • Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP2C9-specific substrate.
    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for metabolite formation.
    • Terminate the reaction and measure the fluorescence/luminescence of the metabolite [1].
  • IC₅₀ Determination:
    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a negative control (vehicle only).
    • Plot the inhibitor concentration versus the percentage of activity and fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model).
    • The IC₅₀ value is defined as the concentration of the inhibitor that reduces the enzyme activity by 50% [1].

Application in Drug Discovery

The identification of this compound as a CYP2C9 inhibitor demonstrates a powerful application of this protocol in drug discovery and safety assessment.

  • Predicting Drug-Drug Interactions (DDIs): This integrated approach can be used to screen drug candidates early in development for potential CYP inhibition. Identifying a candidate as a strong inhibitor, like this compound, flags a potential risk for DDIs, which could lead to the toxic accumulation of co-administered drugs [1].
  • Repurposing Existing Drugs: The methodology successfully repurposed this compound by uncovering its previously unknown strong inhibitory activity against CYP2C9. This finding has implications for its clinical use and reveals a new pharmacological property [1].
  • Guiding Lead Optimization: In lead optimization, this protocol can help chemists steer the structural evolution of a compound series away from motifs that confer strong CYP inhibition, thereby improving the safety profile of drug candidates.

Limitations and Future Directions

While powerful, this approach has limitations. The accuracy of the predictions is dependent on the quality and chemical diversity of the training data. Furthermore, the molecular docking scores are approximations of true binding affinities. Future refinements could include the use of more advanced machine learning algorithms, such as deep learning, and the incorporation of more accurate binding free energy calculations from molecular dynamics simulations.

References

Cloperidone solubility issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Cloperidone

For accurate identification in research, here are the basic chemical data for this compound:

Property Description
IUPAC Name 3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione [1]
Molecular Formula C₂₁H₂₃ClN₄O₂ [1]
Average Mass 398.891 Da [1]
ChemSpider ID 10225 [1]

Strategies for Solubility Enhancement

Although direct data on this compound is unavailable, the general principles for improving the solubility of poorly water-soluble drugs are well-established. You can adapt the following strategies for your experiments with this compound [2].

The table below summarizes the main categories of techniques available:

Category Technique Brief Description
Physical Modifications Particle Size Reduction (e.g., Micronization, Nanosuspension) Increases surface area-to-volume ratio to enhance dissolution rate [2].
Crystal Engineering (e.g., Polymorphs, Amorphous Forms) Uses more soluble crystalline or non-crystalline forms of the drug [2].
Drug Dispersion in Carriers (e.g., Solid Dispersions) Disperses the drug in a hydrophilic inert carrier [2].
Chemical Modifications Salt Formation Converts the drug into a more soluble salt form [2].
Complexation Forms an inclusion complex with agents like cyclodextrins (CDs) [3] [2].
Miscellaneous Methods Use of Surfactants Employs surface-active agents to improve wettability and solubility [2].
Co-solvency Uses water-miscible solvents to enhance solubility [2].
Hydrotropy Uses large amounts of additives to increase solubility [2].
A Promising Protocol: Cyclodextrin Complexation

Complexation with cyclodextrins is a highly effective method. A detailed study on domperidone, a drug with similar solubility challenges, provides a transferable experimental workflow [3].

Experimental Workflow for Cyclodextrin Complexation The diagram below outlines the key steps for preparing and analyzing an inclusion complex, which you can adapt for this compound.

Start Start: Identify Poorly Soluble Drug Step1 1. Select Cyclodextrin Type (e.g., β-CD, HP-β-CD, Large-Ring CD) Start->Step1 Step2 2. Phase Solubility Study (Determine complex stability constant) Step1->Step2 Step3 3. Prepare Inclusion Complex (e.g., Physical Mixing, Kneading, Freeze-Drying) Step2->Step3 Step4 4. Characterize Complex (XRD, DSC, SEM, FTIR) Step3->Step4 Step5 5. Evaluate Solubility & Dissolution (In-vitro testing) Step4->Step5 End End: Analyze Data for Bioavailability Step5->End

Key Considerations for the Protocol:

  • Cyclodextrin Selection: The study highlights the potential of Large-Ring Cyclodextrins (LR-CDs), which have a larger cavity and higher water solubility than traditional small CDs (α-, β-, γ-), making them suitable for larger drug molecules [3].
  • Complexation Mechanism: The interaction is primarily driven by the insertion of the drug's hydrophobic moiety (e.g., a benzimidazole ring in domperidone) into the cyclodextrin's hydrophobic cavity. This is a dynamic equilibrium process involving van der Waals forces and hydrophobic interactions [3].
  • Characterization Techniques: The study used X-ray diffractometry (XRD) to detect changes in crystallinity, differential scanning calorimetry (DSC) to study thermal events, and scanning electron microscopy (SEM) to observe morphological changes, confirming the formation of a new complex [3].

Frequently Asked Questions

Q1: Why is this compound's solubility a critical parameter in development? Solubility is a key determinant for oral bioavailability. A drug must be in solution at the absorption site to enter systemic circulation. Poor solubility is a leading cause of low and variable bioavailability, which can result in insufficient pharmacological response and drug failure [2].

Q2: What is the first experiment I should run to assess this compound's solubility? Begin with a phase solubility study. This involves preparing aqueous solutions with increasing concentrations of the solubility-enhancing agent (e.g., a cyclodextrin). A fixed amount of this compound is added to each solution, which is then agitated until saturation. The concentration of dissolved drug is plotted against the agent's concentration to determine the stability constant and complexation efficiency [3].

Q3: The search results do not have a tested protocol for this compound. How can I proceed? This is a common scenario in drug development. The strategy is to:

  • Leverage Analogues: Use published methods for structurally or physicochemically similar drugs (like the domperidone example) as a starting point [3].
  • Systematic Screening: Employ a high-throughput approach to test multiple techniques (e.g., different cyclodextrins, polymers for solid dispersions) simultaneously on a small scale to identify the most promising lead.

References

Cloperidone metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone Metabolism & CYP Inhibition

Recent research has identified this compound as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme [1] [2]. This property is a critical source of potential drug-drug interactions but also provides a key starting point for investigating its own metabolic pathway.

The table below summarizes the primary quantitative data available for this compound:

Parameter Finding Significance / Implication
CYP2C9 Inhibition (IC₅₀) < 18 μM [1] [2] Classified as a strong inhibitor; high potential for drug-drug interactions.
Metabolite Identification Specific metabolites produced by CYP2C9 identified [1] Confirms CYP2C9 is directly involved in this compound's metabolism; these metabolites are targets for stability assessment.

Technical Support Guide & FAQs

Here are some targeted troubleshooting guides and FAQs for researchers working on this compound.

Frequently Asked Questions
  • Q1: Why is understanding CYP2C9 inhibition critical for improving this compound's metabolic stability? Inhibiting CYP2C9 suggests that this enzyme is also likely a major route of this compound's own metabolism. If this compound is rapidly metabolized by CYP2C9, it would have low metabolic stability and high clearance. Therefore, the goal is to modify the molecule to reduce its metabolism by CYP2C9 without completely eliminating its therapeutic activity.

  • Q2: What are the first experiments to run when characterizing this compound's metabolic stability?

    • In Vitro Incubation: Use human liver microsomes (HLM) or recombinant CYP enzymes to confirm CYP2C9 is the primary enzyme metabolizing this compound.
    • Metabolite Identification: Use LC-MS/MS to identify and characterize the specific metabolites of this compound produced by CYP2C9 [1]. Determining the site of metabolism is crucial for rational drug design.
    • Kinetic Assays: Measure the intrinsic clearance of this compound and its key metabolites.
Troubleshooting Common Experimental Issues
  • Issue: High intrinsic clearance of this compound in liver microsome assays.

    • Potential Cause: The molecule is rapidly metabolized at vulnerable sites by CYP2C9.
    • Solution: Focus on blocking or sterically hindering the metabolically labile sites identified in metabolite characterization. Consider introducing stable substituents like halogens or modifying the ring system.
  • Issue: New this compound analog loses therapeutic activity despite improved metabolic stability.

    • Potential Cause: The structural modifications necessary to block CYP2C9 metabolism have also interfered with binding to the intended therapeutic target.
    • Solution: Employ a balanced approach. Use structure-activity relationship (SAR) studies to find a compromise. Techniques like prodrug strategies can also be explored to improve stability without altering the core active structure [3].

Experimental Workflow for Metabolic Stability Improvement

The following diagram outlines a core workflow for investigating and improving this compound's metabolic stability.

Start Start: this compound Lead Compound Step1 In Vitro Metabolic Incubation (Human Liver Microsomes) Start->Step1 Step2 Metabolite Identification & Profiling (LC-MS/MS) Step1->Step2 Step3 Identify Site of Metabolism (Bioactivation Site) Step2->Step3 Step4 Rational Drug Design (Molecular Modification) Step3->Step4 Step5 Synthesize New Analogs Step4->Step5 Step6 In Vitro Stability Assay Step5->Step6 Decision1 Metabolic Stability Improved? Step6->Decision1 Decision1->Step4 No End Candidate for Further Development Decision1->End Yes

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the intrinsic metabolic stability of this compound and its analogs [1].

  • Materials: Test compound (this compound/analog), pooled Human Liver Microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), methanol or acetonitrile (stop solution).
  • Method:
    • Prepare incubation mixture: HLM, phosphate buffer, and test compound.
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate reaction by adding NADPH regenerating system.
    • Aliquot samples at scheduled time points (e.g., 0, 5, 15, 30, 60 minutes) and transfer to tubes containing cold stop solution to terminate the reaction.
    • Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS.
  • Data Analysis: Plot the remaining percentage of parent compound versus time. Calculate the half-life and intrinsic clearance.

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol identifies metabolites formed during microsomal incubation to guide structural modification [1].

  • Materials: Incubation samples from Protocol 1, LC-MS/MS system.
  • Method:
    • Perform chromatographic separation using a reverse-phase C18 column and a water/acetonitrile gradient.
    • Use high-resolution mass spectrometry for accurate mass measurement of metabolites.
    • Compare the mass spectra of incubation samples with controls to detect metabolite peaks.
    • Analyze fragment ion spectra to propose metabolite structures and sites of metabolism.

Strategies for Metabolic Stability Improvement

The table below outlines common medicinal chemistry approaches to address metabolic instability.

Strategy Description Potential Application to this compound
Blocking a Metabolic Site Introduce a stable substituent (e.g., halogen, methyl) at the site of metabolism to prevent enzyme oxidation. If metabolism occurs on an aromatic ring, consider adding a fluorine or chlorine atom.
Bioisosteric Replacement Replacing a metabolically labile group with a different one that has similar physicochemical properties but is more stable. Replace a labile methyl group with a trifluoromethyl or cyclopropyl group.
Reducing Lipophilicity Lowering LogP can reduce affinity for CYP enzymes, which often prefer hydrophobic substrates. Introduce polar functional groups (e.g., amine, alcohol) at positions away from the pharmacophore.
Formulation Approaches Using techniques like solid dispersions with hydrophilic polymers to enhance solubility and alter absorption, potentially reducing first-pass metabolism [3]. Develop a solid dispersion of this compound using polymers like copovidone to improve dissolution and bioavailability.

I hope this technical support guide provides a solid foundation for your research on this compound. The field of metabolic stability optimization is complex, and these strategies often require iterative design and testing.

References

optimizing Cloperidone CYP2C9 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone CYP2C9 Inhibition Profile

The following table summarizes the key quantitative data available for this compound as a CYP2C9 inhibitor [1] [2] [3]:

Parameter Reported Value Experimental Context
IC50 Value 17.7 μM Identified as a strong inhibitor via machine learning and in vitro experimental validation [1] [2] [3].
Cytotoxicity 60% cell survival Observed in HepG2 cells expressing CYP2C9 at a concentration of 10 μM [3].
Classification Strong Inhibitor Based on an IC50 value of <18 μM [1] [2].

Experimental Methodology for CYP Inhibition Screening

The research for this compound utilized a structure-based machine learning approach followed by experimental validation [1]. Below is a generalized and adaptable protocol for direct CYP inhibition assays, reflecting modern high-throughput practices [4].

1. Cocktail Assay Incubation

  • Enzyme Source: Use pooled Human Liver Microsomes (HLM).
  • Cocktail Composition: Divide CYP-selective probe substrates into two incubation cocktails to minimize interference [4]:
    • Cocktail I: For CYP1A2, CYP2B6, CYP2C9, CYP3A4/5.
    • Cocktail II: For CYP2A6, CYP2C19, CYP2D6, CYP2J2.
  • Inhibition Conditions:
    • Direct Inhibition: Co-incubate the probe substrates with the test inhibitor (e.g., this compound).
    • Time-Dependent Inhibition (TDI): Pre-incubate the enzyme source with the inhibitor in the presence of NADPH before adding the probe substrates.
  • Incubation: Conduct in 96-well plates using automated liquid handlers. Terminate the reaction at predetermined time points [4].

2. Metabolite Quantification

  • Analysis Technique: Quantitative UHPLC-MS/MS.
  • Measurement: Quantify the specific metabolites formed from each probe substrate.

3. Data Analysis

  • IC50 Calculation: Determine the concentration of inhibitor that reduces enzyme activity by 50%.
  • Fold-Shift Analysis (for TDI): A shift in IC50 value between pre-incubation and direct inhibition conditions indicates time-dependent inhibition [4].

Troubleshooting Guide & FAQs

Q1: Our initial screening suggests this compound is a CYP2C9 inhibitor, but how can I confirm its relative potency and classify it correctly?

  • Answer: Determine the IC50 value. As shown in the table above, an IC50 value of 17.7 μM places this compound in the "strong inhibitor" category (IC50 < 18 μM) [1] [2]. Compare this value to a known strong positive control, such as Sulfaphenazole, under the same experimental conditions [5].

Q2: We are observing unexpected cytotoxicity in our cell-based assays. Could this be related to CYP2C9 inhibition?

  • Answer: Yes, this is a documented consideration. One study reported a 60% survival rate in HepG2 cells expressing CYP2C9 after treatment with 10 μM this compound [3]. If your system involves metabolic activation or expresses CYP2C9, this cytotoxicity could confound your results. It is recommended to:
    • Run parallel assays in null-vector control cells.
    • Measure cell viability (e.g., via MTT or resazurin assays) concurrently with your inhibition readouts.

Q3: What is the most efficient way to screen this compound against a panel of CYP enzymes to assess its selectivity?

  • Answer: Implement an automated Cocktail Assay. This approach allows for the simultaneous assessment of inhibition against nine major CYP isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A4) in two simple incubation cocktails, significantly increasing throughput and conserving valuable test compound [4].

Experimental Workflow for Identification & Validation

The diagram below outlines the integrated computational and experimental workflow used in the original research to identify this compound as a CYP2C9 inhibitor [1]. You can adapt this robust framework for your own drug discovery pipelines.

cluster_ml Computational Screening Phase cluster_exp Experimental Validation Phase Start Start: Identify CYP2C9 Inhibitors ML_Data Gather Known Inhibitors/Non-inhibitors (ChEMBL, PubChem) Start->ML_Data ML_Model Train Machine Learning Models (SVM, Random Forest) ML_Data->ML_Model ML_Screen Screen Drug Library (Predict CYP2C9 Inhibition) ML_Model->ML_Screen ML_Select Select Top Candidates (e.g., this compound) ML_Screen->ML_Select Exp_InVitro In Vitro Inhibition Assay (Determine IC50 Value) ML_Select->Exp_InVitro Exp_Metabolism Optional: Metabolism Assay (Identify Metabolites) Exp_InVitro->Exp_Metabolism Exp_Validate Validation: Confirm Strong Inhibitor Exp_Metabolism->Exp_Validate

I hope this structured technical support information assists in guiding your experimental work with this compound.

References

Cloperidone analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common challenges, framed in a Q&A format.

Q1: What are the critical validation parameters I need to evaluate for a related substance method? According to ICH Q2(R2) guidelines, the core validation parameters for an HPLC method that quantifies impurities (related substances) are [1] [2] [3]:

  • Specificity/Specificity: Ensures the method can distinguish the analyte from any interfering peaks.
  • Accuracy: Demonstrates the closeness of test results to the true value.
  • Precision: Includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).
  • Linearity: Establishes a proportional relationship between analyte concentration and detector response.
  • Range: Confirms that the method provides acceptable linearity, accuracy, and precision between the upper and lower concentration levels.
  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with accuracy and precision.
  • Robustness: Evaluates the method's reliability when small, deliberate changes are made to operational parameters.

Q2: My method fails specificity during forced degradation studies. How can I investigate this? A specificity failure indicates that the analyte peak is co-eluting with a degradation product or that there is interference. To troubleshoot [4] [5]:

  • Modify the Chromatography: Systematically adjust the mobile phase composition, pH, or gradient program to improve peak separation.
  • Use Hyphenated Techniques: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to characterize the degradation products and understand their properties. This was key in identifying degradation products of Paliperidone [4].
  • Verify Detection Wavelength: Use a Photodiode Array (PDA) detector to check peak purity and confirm that the analyte peak is homogeneous.

Q3: How do I demonstrate that my method is robust? Robustness is evaluated during method development by deliberately introducing small variations and observing their impact on method performance. Typical variables to test include [2]:

  • Mobile phase pH (± 0.2 units)
  • Column temperature (± 2-5°C)
  • Flow rate (± 0.1 mL/min)
  • Different columns (from the same supplier or equivalent) A robust method will show consistent retention times, resolution, and peak areas across these variations.

Q4: When is method revalidation required? You should consider revalidation whenever a change occurs that could impact the method's performance. Common triggers include [3]:

  • Changes in the drug product's formulation.
  • Changes in the synthesis process of the drug substance.
  • Changes to the analytical procedure itself.
  • Implementation of new analytical equipment that could affect the testing.

Troubleshooting Guides

Challenge 1: Poor Chromatographic Specificity

Problem: Incomplete separation of the main analyte from its degradation products or impurities.

Investigation & Resolution Protocol:

  • Confirm with PDA: Analyze stressed samples and check the peak purity spectrum for the main analyte. A pure peak indicates no co-elution [4].
  • Optimize the Mobile Phase:
    • Adjust pH: Even a small change of 0.1-0.2 units in the mobile phase pH can significantly alter selectivity, especially for ionizable compounds.
    • Change Organic Modifier: Try acetonitrile instead of methanol, or vice versa, to change the interaction dynamics.
    • Modify Gradient Program: Adjust the timing and slope of the gradient to better resolve closely eluting peaks.
  • Explore Column Chemistry: If optimization fails, test columns with different stationary phases (e.g., C8 vs. C18, or columns with different ligand chemistry) [5].
Challenge 2: Low Recovery in Accuracy Studies

Problem: The percentage recovery of the analyte from the sample matrix is outside the acceptable range (typically 98-102%).

Investigation & Resolution Protocol:

  • Verify Sample Preparation:
    • Check Extraction Efficiency: Ensure the solvent used for protein precipitation or extraction is efficient. You may need to switch solvents, increase volume, or use multiple extraction steps.
    • Review Solution Stability: Confirm that the analyte is stable in the final solution for the duration of the analysis.
  • Check Standard Preparation: Ensure reference standards are properly prepared, stored, and are within their validity period.
  • Investigate Matrix Interference: Run a blank matrix to ensure no endogenous components are interfering with the analyte. The method for Paliperidone was successfully applied to commercially available tablets, demonstrating the resolution of matrix interference issues [4].

Experimental Protocols for Key Scenarios

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is essential for demonstrating the stability-indicating properties of a method and is a key part of specificity validation [4] [5].

Stress Condition Suggested Parameters Goal
Acidic Hydrolysis Expose to 0.1-1M HCl at room temperature or elevated temperature (e.g., 60°C) for a period. To generate acid-induced degradation products.
Alkaline Hydrolysis Expose to 0.1-1M NaOH at room temperature or elevated temperature (e.g., 60°C) for a period. To generate base-induced degradation products.
Oxidative Stress Expose to 0.1-3% Hydrogen Peroxide (H₂O₂) at room temperature. To generate oxidative degradation products.
Photolytic Stress Expose to UV (e.g., 1.2 million lux hours) and/or visible light as per ICH Q1B. To generate photodegradation products.
Thermal Stress Solid-state: Heat at ~10°C above accelerated storage conditions (e.g., 70°C). To assess thermal stability in the solid state.

Procedure:

  • Stress the Drug Substance: Subject the drug to the above conditions. The goal is to achieve approximately 5-20% degradation to ensure degradation products are generated at levels sufficient for detection.
  • Analyze Stressed Samples: Inject the stressed samples using the candidate analytical method.
  • Evaluate Chromatograms: Assess the separation of the main peak from any degradation peaks and check for peak purity using a PDA detector.
  • Identify Major Degradants: Use LC-MS to characterize the structure of major degradation products, as demonstrated in the Paliperidone study [4].
Protocol 2: Determining Limit of Quantification (LOQ)

The LOQ is the lowest concentration that can be quantified with suitable precision (RSD ≤ 5%) and accuracy (Recovery 80-120%) [2].

Procedure:

  • Prepare Solutions: Prepare a series of 5-6 solutions of the analyte at low concentrations, based on a visual evaluation or a signal-to-noise ratio approach.
  • Inject and Analyze: Inject each solution at least 6 times.
  • Calculate Precision and Accuracy: For each concentration level, calculate the Relative Standard Deviation (RSD%) for precision and the percentage recovery for accuracy.
  • Establish LOQ: The LOQ is the lowest concentration level that meets the pre-defined criteria for both precision and accuracy. This must be validated by actual analysis, not just calculation.

Method Validation and Lifecycle Workflow

The following diagram illustrates the core stages of the analytical method lifecycle, integrating modern approaches like Quality by Design (QbD) as highlighted in current industry trends [6].

Start Method Development & Pre-validation A Define Analytical Target Profile (ATP) Start->A B Risk Assessment & Parameter Screening A->B C Optimization (DoE) B->C D Formal Method Validation C->D E Routine Use & Performance Monitoring D->E F Continuous Verification & Lifecycle Management E->F F->D Revalidation if Needed

Key Principles for a Modern Approach

The field of analytical method validation is evolving. To ensure your support content is forward-looking, consider these strategic trends [6]:

  • Adopt a Lifecycle Approach: Move beyond one-time validation. Methods should be continuously monitored throughout their routine use, with plans for management and revalidation as needed (aligned with ICH Q12 and Q14).
  • Implement Quality by Design (QbD): Build robustness into the method during development by defining a Method Operational Design Range (MODR) through systematic studies like Design of Experiments (DoE).
  • Leverage Advanced Technologies: Utilize Process Analytical Technology (PAT) for real-time monitoring and consider the potential of AI/ML for optimizing method parameters and predictive maintenance.

References

improving Cloperidone prediction model accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Which machine learning algorithms show the best performance for Clopidogrel prediction?

    • A: Multiple algorithms can be effective, with tree-based ensembles often performing well. You should compare several models on your dataset. Recent studies report the following performance:
      • Random Forest: AUC of 0.8730 for predicting Clopidogrel resistance [1].
      • XGBoost: AUC of 0.82 for predicting high on-treatment platelet reactivity (HTPR), and AUC of 0.861-0.877 for predicting bleeding risk in patients on dual antiplatelet therapy (DAPT) [2] [3].
      • Other models like LightGBM, Support Vector Machines (SVC), and Logistic Regression are also commonly used as benchmarks [1] [3].
  • Q2: What are the most critical variables to include in the model?

    • A: Model features can be selected using methods like LASSO regression. The key variables consistently identified across studies are summarized in the table below [1] [2] [3].
Prediction Target Key Predictive Variables
Clopidogrel Resistance [1] White blood cell count, Hemoglobin, Platelet count, Fibrinogen, Triglycerides, D-Dimer, Mean platelet volume, Prothrombin time ratio, Uric acid, Glycated hemoglobin, Apolipoprotein B
High On-Treatment Platelet Reactivity (HTPR) [2] 7 key variables identified by XGBoost (the specific variables are not listed in the provided text)
Bleeding Risk (DAPT) [3] Hemoglobin (HGB), Platelet count (PLT), Previous bleeding history, Cerebral infarction, Sex, Surgical history, Hypertension
  • Q3: How should I handle genetic data, particularly CYP2C19 status?

    • A: CYP2C19 genetic polymorphism is a well-known factor influencing Clopidogrel response [4]. While one high-performing model for resistance did not explicitly list it among the final features [1], other research strongly recommends including it. The metabolism of Clopidogrel is complex, involving multiple enzymes and pathways [4] [5]. To troubleshoot a model with poor accuracy, adding genetic data like CYP2C19 status is a critical step.
  • Q4: What are common data pre-processing pitfalls?

    • A: Inadequate handling of missing data is a major issue.
      • Exclusion: Remove variables with a high percentage (e.g., >20%) of missing values [3].
      • Imputation: For remaining missing values, use multiple imputation techniques or ML-based imputation like k-nearest neighbor (KNN) [3].
      • Data Splitting: Always split your data into a training set (e.g., 70-90%) for model development and a hold-out test set (e.g., 10-30%) for unbiased validation [1] [2] [3].

Experimental Protocols for Model Development

Here is a detailed workflow for building and validating a Clopidogrel prediction model, incorporating steps to address the FAQs above.

cluster_1 Data Pre-processing cluster_2 Model Evaluation Data Collection & Curation Data Collection & Curation Handle Missing Data Handle Missing Data Data Collection & Curation->Handle Missing Data Demographics Demographics Data Collection & Curation->Demographics  Includes: Lab Values Lab Values Data Collection & Curation->Lab Values  Includes: Genetic Data (e.g., CYP2C19) Genetic Data (e.g., CYP2C19) Data Collection & Curation->Genetic Data (e.g., CYP2C19)  Includes: Medical History Medical History Data Collection & Curation->Medical History  Includes: Feature Selection Feature Selection Model Training Model Training Feature Selection->Model Training LASSO Regression LASSO Regression Feature Selection->LASSO Regression  Methods: SHAP Analysis SHAP Analysis Feature Selection->SHAP Analysis  Methods: Model Validation Model Validation Model Training->Model Validation Random Forest Random Forest Model Training->Random Forest  Algorithms: XGBoost XGBoost Model Training->XGBoost  Algorithms: Logistic Regression Logistic Regression Model Training->Logistic Regression  Algorithms: Deployment & Monitoring Deployment & Monitoring Model Validation->Deployment & Monitoring Calculate AUC Calculate AUC Model Validation->Calculate AUC Split Dataset (e.g., 70/30) Split Dataset (e.g., 70/30) Handle Missing Data->Split Dataset (e.g., 70/30) Normalize/Scale Features Normalize/Scale Features Split Dataset (e.g., 70/30)->Normalize/Scale Features Normalize/Scale Features->Feature Selection Assess Calibration Assess Calibration Calculate AUC->Assess Calibration Perform DCA Perform DCA Assess Calibration->Perform DCA

Diagram: Workflow for a Clopidogrel Prediction Model

Protocol 1: Data Preparation and Feature Engineering

  • Data Collection: Assemble a cohort of patients on Clopidogrel therapy. Extract the following data from electronic medical records (EMRs) [3]:
    • Demographics: Age, sex [1] [3].
    • Clinical History: Hypertension, diabetes, cerebral infarction, previous bleeding, surgical history [3].
    • Laboratory Parameters: See the variable table in the FAQ section. Collect the lowest values within one month prior to starting DAPT where applicable [3].
    • Genetic Data: CYP2C19* genotype status is highly recommended [4].
  • Data Pre-processing:
    • Address Missingness: Remove variables with >20% missing data. For others, use multiple imputation techniques (e.g., mice package in R) [3].
    • Create Data Splits: Randomly divide the dataset into a training cohort (70-90%) for model development and a testing cohort (10-30%) for final validation. Ensure this split is performed after imputation to prevent data leakage [2] [3].

Protocol 2: Model Building and Validation

  • Feature Selection: Use LASSO (Least Absolute Shrinkage and Selection Operator) regression on the training set to select the most non-redundant, predictive features [1] [3].
  • Model Training: Train multiple ML models on the training set using the selected features. Common choices include Random Forest, XGBoost, LightGBM, and Logistic Regression [1] [3].
  • Model Interpretation: Use SHAP (SHapley Additive exPlanations) values to interpret the model output and understand the contribution of each feature [3].
  • Performance Evaluation: Validate the best-performing model on the held-out test set. Key metrics include [1] [2] [3]:
    • Area Under the Curve (AUC): Primary metric for discrimination.
    • Calibration Curves: Assess how well predicted probabilities match observed outcomes.
    • Decision Curve Analysis (DCA): Evaluate the clinical net benefit of using the model.

Key Considerations for Advanced Troubleshooting

If your model's performance plateaus, consider these advanced factors:

  • Drug-Drug Interactions (DDIs): Clopidogrel's efficacy can be reduced by concurrent use of drugs like omeprazole, esomeprazole, fluoxetine, and some calcium channel blockers [4]. Augmented effects can occur with drugs like rifampicin [4]. Incorporating medication history into your model could improve its real-world accuracy.
  • Off-Target Effects & Alternative Pathways: Research indicates that P2Y12 inhibitors like Clopidogrel have effects beyond platelets, impacting endothelial cells and inflammation [5]. While building a predictive model, being aware of these complex biological pathways can provide context for unexpected variable importance or guide future feature engineering.

References

General Methodology for Protein Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a general approach, adapted from a study on clopidogrel metabolites, which can serve as a template for developing your Cloperidone assay [1] [2].

Assay Component Description & Recommendation
Sample Collection & Stabilization Collect blood into tubes containing an appropriate anticoagulant (e.g., potassium EDTA). The use of a stabilizer in the collection tube might be necessary [1].
Plasma Isolation Isolate plasma from blood cells by centrifugation, typically within 2 hours of collection [1].
Free Fraction Separation Use a micropartition device (e.g., Centrifree filters) with a molecular weight cutoff. Centrifuge at ~4000 g for 40 minutes at 10°C to obtain a protein-free ultrafiltrate containing the unbound drug [1].
Analytical Quantification Employ LC-MS/MS for highly selective and sensitive detection. Use a reversed-phase C8 or C18 column and a mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) [1] [3].

Troubleshooting Guide and FAQs

Based on common challenges in bioanalysis, here are some troubleshooting tips and frequently asked questions.

Question / Issue Possible Solution & Guidance
Low analyte recovery Check binding capacity of the filter. Pre-rinse filters if recommended. Ensure centrifugation force, time, and temperature are as specified [1] [4].
High assay variability Meticulous quality control (QC) is essential. Include calibration curves and QC samples in every run. Assess precision and accuracy, aiming for a CV of ≤15% [4].
Matrix effects in LC-MS/MS Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This corrects for ion suppression/enhancement and improves data quality [3] [4].
Analyte instability Conduct a stability study under various conditions (room temperature, frozen, freeze-thaw cycles). If instability is found, investigate different anticoagulants or stabilizing additives [3].

Experimental Workflow for Assay Development

The following diagram outlines the key stages in developing and validating your protein binding assay, integrating the steps and troubleshooting points mentioned above.

cluster1 Key Considerations cluster2 Critical Parameters to Test cluster3 Best Practices start Assay Development Workflow step1 Method Setup start->step1 consider1 • Select buffer/pH conditions • Choose ultrafiltration device • Define LC-MS/MS parameters step1->consider1 step2 Assay Validation consider1->step2 consider2 • Accuracy and Precision • Analyte Stability • Recovery & Matrix Effects • Specificity step2->consider2 step3 Routine Analysis consider2->step3 consider3 • Include calibration standards • Run QC samples with each batch • Monitor system performance step3->consider3 end Reliable Binding Data consider3->end

References

Cloperidone false positive inhibition results

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone Inhibition Profile

The table below summarizes the key experimental data for this compound and other inhibitors identified in the same study [1].

Drug Name Inhibition Classification IC₅₀ Value Key Metabolites Identified
This compound Strong Inhibitor < 18 μM Yes
Vatalanib Strong Inhibitor 0.067 μM Yes
Piriqualone Strong Inhibitor < 18 μM No
Ticagrelor Strong Inhibitor < 18 μM No
Sertindole Moderate Inhibitor 40 - 85 μM No
Asapiprant Moderate Inhibitor 40 - 85 μM No
Duvelisib Moderate Inhibitor 40 - 85 μM No
Dasatinib Moderate Inhibitor 40 - 85 μM No

Troubleshooting Guide & FAQs

Here are some common questions and steps to confirm your findings.

Q1: If this compound is a genuine inhibitor, why might my results feel like a "false positive"? The concept of a "false positive" in this context often refers to compounds that appear to be hits due to assay interference rather than true biological activity. Your result with this compound is likely a true positive. However, it is always good practice to rule out common technological pitfalls, especially if using fluorescence-based assays.

Q2: How can I rule out general assay interference for my compounds? You can use integrated screening platforms like ChemFH to computationally evaluate compounds for common false-positive mechanisms [2]. This platform screens for several interference types, which are summarized below.

Interference Mechanism Description
Colloidal Aggregation Compounds form aggregates that non-specifically inhibit enzymes.
Spectroscopic Interference Compounds are auto-fluorescent or quench fluorescence.
Firefly Luciferase Inhibition Compounds inhibit the common reporter enzyme Luciferase.
Chemical Reactivity Compounds react promiscuously with protein targets.

Q3: Are there specific methods for HTRF assays? Yes. For Homogeneous Time-Resolved Fluorescence (HTRF) assays, you can [3]:

  • Measure kinetics: Add the test compound after the protein complex has formed and measure signal immediately (t=0) and after incubation (t=60 min). Genuine inhibitors require time to disrupt the equilibrium and will show little effect at t=0.
  • Check raw signals: Examine the raw emission wavelengths (e.g., 620 nm and 665 nm). Genuine positives typically only affect the acceptor emission signal (e.g., 665 nm).

Experimental Workflow for Validation

The following diagram outlines a general workflow to confirm a true positive inhibitor result, incorporating strategies to rule out assay interference.

Start Initial HTS Hit (e.g., this compound) CompCheck Computational Screening (ChemFH Platform) Start->CompCheck  Rule out PAINS ExpDesign Design Orthogonal Assay CompCheck->ExpDesign  No critical alerts DoseResp Perform Dose-Response (Determine IC₅₀) ExpDesign->DoseResp  Use non-fluorescent method MechStudy Mechanistic Studies (e.g., Metabolite ID) DoseResp->MechStudy  Potency confirmed Confirm Confirmed Inhibitor MechStudy->Confirm  Mechanism elucidated

Key Experimental Protocols

To robustly characterize this compound as a CYP2C9 inhibitor, you can adopt the following methodologies from the cited research [1].

1. Machine Learning-Guided Identification

  • Model Training: Train a classification model (e.g., Support Vector Machine or Random Forest) using known CYP2C9 inhibitors and non-inhibitors from databases like ChEMBL and PubChem.
  • Descriptor Integration: Combine molecular descriptors with protein-ligand interaction energies obtained by docking compounds into multiple representative structures of CYP2C9 (from crystal structures and molecular dynamics simulations).
  • Screening: Use the trained model to screen a library of drug-like molecules to identify potential inhibitors like this compound.

2. In Vitro Inhibition Assay

  • Incubation: Incubate human CYP2C9 enzyme with a known fluorogenic or luminescent substrate (e.g., dibenzylfluorescein) and varying concentrations of this compound.
  • Measurement: Quantify the metabolite fluorescence/luminescence to determine the enzyme's residual activity at each inhibitor concentration.
  • Analysis: Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity). A value < 18 μM would classify this compound as a strong inhibitor.

3. Metabolism Assay

  • Incubation: Incubate this compound with CYP2C9 enzyme and a NADPH-generating system to allow metabolic reactions.
  • Detection: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect and characterize specific metabolites produced by CYP2C9, which confirms a direct metabolic relationship.

References

Troubleshooting Guide: Model Refinement and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions you might encounter when building and refining computational models for drugs like Cloperidone.

Problem Area Specific Issue Potential Solution / Refinement Technique
Binding Affinity & Specificity Model inaccuracies, weak or non-specific binding poses. Integrate protein flexibility via Molecular Dynamics (MD) simulations; validate with experimental binding assays [1].
Prediction Accuracy High false-positive rates in virtual screening. Use machine learning models (SVM, Random Forest) combining ligand descriptors and protein-ligand interaction energies [1].
Model Validation Lack of experimental confirmation for predicted activity. Conduct in vitro inhibition tests (e.g., IC50 measurement) to confirm computational predictions [1].

Frequently Asked Questions (FAQs)

Q1: What are the key computational steps for identifying this compound as a CYP2C9 inhibitor? The process involves an integrated structure-based and machine-learning workflow [1]:

  • Data Collection: Gather known CYP2C9 inhibitors and non-inhibitors from databases like ChEMBL and PubChem.
  • Protein Conformation Selection: Account for protein flexibility by using an ensemble of representative protein structures from crystal data and molecular dynamics simulations.
  • Molecular Docking: Dock the training set and target compounds (like this compound) into the protein conformations to compute interaction energies.
  • Machine Learning Modeling: Build predictive models (e.g., Support Vector Machine or Random Forest) using selected physicochemical descriptors and interaction energies as features.
  • Experimental Validation: Test the top predicted compounds in vitro to determine IC50 values and confirm inhibitory activity.

Q2: How can I visualize the experimental workflow for this kind of drug discovery pipeline? The diagram below outlines the key steps from initial data preparation to final experimental validation.

Data Data Collection from ChEMBL & PubChem Docking Molecular Docking Data->Docking Protein Protein Conformation Ensemble Protein->Docking ML Machine Learning Model Training Docking->ML Screen Virtual Screening ML->Screen Validate In Vitro Validation (IC50 Measurement) Screen->Validate

Q3: My model's predictions don't match the experimental results. How can I refine it? You can refine your model by focusing on the representation of the target protein and the features used for prediction [1]:

  • Incorporate Protein Flexibility: Use multiple protein conformations from molecular dynamics simulations instead of a single static crystal structure to better represent the dynamic nature of the binding site.
  • Optimize Feature Selection: For machine learning models, use a combination of ligand-based physicochemical descriptors and structure-based interaction energies. Employ feature selection techniques to retain the most impactful descriptors and reduce overfitting.
  • Experimental Correlation: Use your initial experimental results as a feedback loop to retrain and calibrate your computational models, improving their predictive power for subsequent screening cycles.

Experimental Protocol: CYP2C9 Inhibition Assay

This protocol provides a methodology for the in vitro validation of this compound's inhibitory effect on CYP2C9, as referenced in the study [1].

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP2C9 enzyme activity.

2. Materials:

  • Human CYP2C9 enzyme (commercial recombinant system or human liver microsomes).
  • This compound and a known CYP2C9 substrate (e.g., Diclofenac).
  • Co-factors for the reaction (e.g., NADPH regenerating system).
  • Analytical instrument (LC-MS/MS) for metabolite quantification.

3. Methodology:

  • Incubation Setup: Prepare a series of reaction mixtures containing the CYP2C9 enzyme, the substrate, and varying concentrations of this compound.
  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.
  • Reaction Termination: Stop the reaction at a predetermined time by adding a stop solution (e.g., acetonitrile).
  • Analysis: Quantify the formation of the specific metabolite of the substrate using LC-MS/MS.

4. Data Analysis:

  • Plot the percentage of remaining enzyme activity (compared to a control without inhibitor) against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

Clopidogrel Metabolism and the Role of CYP Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Clopidogrel is a prodrug that requires a two-step bioactivation by hepatic Cytochrome P450 (CYP) enzymes [1] [2]. Approximately 85% of the ingested dose is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% undergoes sequential oxidative metabolism [1].

The table below summarizes the key enzymes involved in its activation:

Metabolic Step Primary CYP Enzymes Involved Key Genetic Polymorphisms
First Step (to 2-oxo-clopidogrel) CYP2C19, CYP1A2, CYP2B6 [1] [2] CYP2C19*2, *3 (loss-of-function) [3] [4]
Second Step (to active metabolite) CYP3A4, CYP2B6, CYP2C19, CYP2C9 [1] [2] CYP2C9 loss-of-function variants [5] [6]

The following diagram illustrates the metabolic pathway of Clopidogrel and the enzymes involved:

Clopidogrel Clopidogrel Inactive_Metabolite Inactive Metabolite (Carboxylic acid) Clopidogrel->Inactive_Metabolite Hydrolysis (85%) via Esterases Intermediate Intermediate (2-oxo-clopidogrel) Clopidogrel->Intermediate First Oxidation CYP2C19, CYP1A2, CYP2B6 Active_Metabolite Active Metabolite (R130964) Intermediate->Active_Metabolite Second Oxidation CYP3A4, CYP2B6, CYP2C19, CYP2C9

Clopidogrel vs. Other Antiplatelet Agents

The variability in Clopidogrel's activation has driven the development of alternative P2Y12 inhibitors. The table below compares key pharmacological characteristics:

Feature Clopidogrel Prasugrel Ticagrelor
Prodrug Yes [2] Yes [7] No [7]
Metabolic Activation Two-step CYP-dependent (CYP2C19 critical) [1] Single-step CYP-dependent (CYP3A, CYP2B6) [7] CYP3A4-mediated to active metabolite [7]
Impact of CYP2C19 LOFA Significant reduction in active metabolite exposure and antiplatelet effect [5] [6] No significant relationship [5] [6] Not applicable
Impact of CYP2C9 LOFA Significant reduction in active metabolite and antiplatelet effect [5] [6] No significant relationship [5] [6] Not applicable
Dosing Regimen Once daily [4] Not covered in results Not covered in results
Reversibility Irreversible P2Y12 binding [2] Irreversible binding [7] Reversible binding [7]
Key Clinical Consideration Efficacy depends on patient's pharmacogenetics [3] [4] More potent, higher bleeding risk [4] More potent, higher bleeding risk [4]

Experimental Insights: Genotyping and Platelet Function

The evidence for these comparisons comes from well-established clinical and laboratory methodologies.

  • Genotyping Protocols: Studies identify loss-of-function alleles (e.g., CYP2C19*2, *3) using DNA from blood or buccal swabs via PCR-based methods [4]. Phenotypes are classified as Ultra-rapid (UM), Normal (NM), Intermediate (IM), or Poor Metabolizers (PM) [3].
  • Pharmacodynamic (PD) Assessment: Platelet reactivity is measured after clopidogrel dosing. Common assays include [8]:
    • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
    • Light Transmission Aggregometry (LTA)
    • VerifyNow P2Y12 Assay
  • Pharmacokinetic (PK) Measurement: Exposure to clopidogrel's active metabolite is quantified using Area Under the Curve (AUC) and maximal plasma concentration (Cmax) [5] [6].

Key Clinical and Research Implications

  • Pharmacogenetic Testing is Recommended: Major organizations now recommend CYP2C19 genotyping to guide antiplatelet therapy, especially for high-risk patients after percutaneous coronary intervention (PCI) [4].
  • Consider Alternatives for Poor Metabolizers: For CYP2C19 IM and PM patients, guidelines recommend avoiding clopidogrel and using prasugrel or ticagrelor instead [3] [4].
  • Drug-Drug Interactions (DDIs): Clopidogrel's active metabolite can also inhibit CYP2C8. Concomitant use of drugs that are strong CYP2C8 inhibitors or substrates (e.g., cerivastatin) requires caution [7].

References

Cloperidone experimental validation machine learning predictions

Author: Smolecule Technical Support Team. Date: February 2026

A Paradigm for ML-Driven Drug Discovery and Validation

A 2025 study published in Acta Pharmacologica Sinica provides a clear framework for integrating machine learning with experimental validation to identify new drug candidates [1]. The workflow below outlines this multi-tiered validation process.

Start Start: Identify Research Gap Data Data Curation (176 positive, 3254 negative drugs) Start->Data ML Machine Learning (Model Training & Prediction) Data->ML C1 Tier 1: Clinical Data (Retrospective Analysis) ML->C1 C2 Tier 2: Animal Studies (Standardized Experiments) C1->C2 C3 Tier 3: In-silico Analysis (Molecular Docking & Dynamics) C2->C3 End End: Identify New Candidates C3->End

The study identified 29 FDA-approved drugs with predicted lipid-lowering potential. The table below summarizes the key experimental protocols used for their validation [1].

Validation Tier Methodology Description Key Outcome Measures
Clinical Data Analysis Retrospective analysis of clinical data from large-scale patient databases. Confirmation of lipid-lowering effects for four candidate drugs, with Argatroban as a representative.
Standardized Animal Studies In-vivo experiments conducted in animal models to evaluate efficacy. Significant improvement in multiple blood lipid parameters (e.g., TC, LDL-C, HDL-C, TG).
Molecular Docking & Dynamics Computational simulations to study drug-target interactions at an atomic level. Elucidation of binding patterns and stability of candidate drugs with relevant targets.

References

Cloperidone comparative metabolic stability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data on Cloperidone

One research paper identifies this compound as a strong inhibitor of the cytochrome P450 enzyme CYP2C9, with a provided half-maximal inhibitory concentration (IC₅₀) value [1]. This information relates to drug-drug interaction potential rather than direct metabolic stability measurement.

Compound Name CYP2C9 Inhibition (IC₅₀) Metabolic Stability (e.g., half-life, clearance)
This compound < 18 μM [1] Not found in search results
Vatalanib 0.067 μM [1] Not found in search results
Piriqualone < 18 μM [1] Not found in search results
Ticagrelor < 18 μM [1] Not found in search results

Standard Methodologies for Assessment

While direct data on this compound is unavailable, established experimental protocols are used for metabolic stability assessment in drug development. The core principle involves incubating the drug candidate with metabolically active systems and measuring the disappearance of the parent compound over time [2] [3].

The diagram below illustrates the common workflow for conducting these in vitro assays and how the data is used to predict human pharmacokinetics.

cluster_assays Experimental Phase InVitroAssays In Vitro Metabolic Stability Assays LiverMicrosomes Liver Microsomal Stability InVitroAssays->LiverMicrosomes Hepatocytes Hepatocyte Stability InVitroAssays->Hepatocytes Cytosol Liver Cytosol Stability InVitroAssays->Cytosol S9 Liver S9 Stability InVitroAssays->S9 ExtraHepatic Extrahepatic Metabolism InVitroAssays->ExtraHepatic DataAnalysis Data Analysis & Scaling HumanPK Prediction of Human PK Parameters DataAnalysis->HumanPK In Vitro to In Vivo Scaling LiverMicrosomes->DataAnalysis Phase I CLint Hepatocytes->DataAnalysis Combined CLint Cytosol->DataAnalysis e.g., AO, GST CLint S9->DataAnalysis Phase I & II CLint ExtraHepatic->DataAnalysis Non-liver CLint

Here are detailed methodologies for the key assays shown in the workflow:

  • Liver Microsomal Stability

    • Purpose: Characterizes metabolic conversion primarily by Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase (FMO) [4].
    • Protocol: The test compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) in the presence of a cofactor like NADPH. Samples are taken over time and analyzed using LC-MS/MS to determine the disappearance rate of the parent compound [5] [4]. The output is an intrinsic clearance (CLint) value.
  • Hepatocyte Stability

    • Purpose: Considered a more comprehensive system as it contains a full complement of both Phase I and Phase II drug-metabolizing enzymes in a physiologically relevant cellular environment [5] [4].
    • Protocol: The compound is incubated with fresh or cryopreserved human or animal hepatocytes. The depletion of the parent compound is monitored over time via LC-MS/MS to calculate intrinsic clearance [5] [4].

References

Cloperidone selectivity profiling cytochrome P450 isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone CYP Inhibition Profile

The following table summarizes the key experimental finding for this compound:

Cytochrome P450 Isoform Inhibition Finding Reported IC₅₀ Value Classification
CYP2C9 Strong inhibition < 18 μM [1] Strong Inhibitor
CYP1A2 Information not found - -
CYP2C19 Information not found - -
CYP2D6 Information not found - -
CYP3A4 Information not found - -

This finding comes from a machine learning-driven study that integrated protein structure knowledge with biochemical testing [1].

Experimental Methodology

The identification of this compound as a CYP2C9 inhibitor involved a multi-step process [1]:

  • Machine Learning Prediction: Researchers first developed a predictive model using a support vector machine (SVM) algorithm. This model was trained on known CYP2C9 inhibitors and non-inhibitors from public databases like ChEMBL and PubChem.
  • Structure-Based Screening: The model incorporated key conformational states of the CYP2C9 protein, derived from molecular dynamics simulations, to account for the enzyme's flexibility and improve prediction accuracy.
  • In Vitro Validation: The computational predictions were experimentally validated. This compound was among the drugs tested for its ability to inhibit CYP2C9 activity in vitro.
  • IC₅₀ Determination: The concentration that causes 50% inhibition of enzyme activity (IC₅₀) was measured to quantify inhibitory strength. This compound showed an IC₅₀ of less than 18 μM, leading to its classification as a strong inhibitor [1].

The workflow for this approach is illustrated below:

workflow Start Start: Drug Screening ML Machine Learning Prediction (SVM) Start->ML SB Structure-Based Screening ML->SB IV In Vitro Validation SB->IV IC IC₅₀ Determination IV->IC Result Result: Inhibitor Classification IC->Result

References

Cloperidone clinical relevance CYP2C9 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on CYP2C9 Inhibition

The table below summarizes the inhibitory data for cloperidone and other compounds identified in the same study [1] [2].

Drug Name Inhibition Category Reported IC₅₀ Value Experimental Context
This compound Strong inhibitor 17.7 μM [1] [3] In vitro testing following machine learning prediction [1]
Vatalanib Strong inhibitor 0.067 μM [1] In vitro testing following machine learning prediction [1]
Piriqualone Strong inhibitor <18 μM [1] In vitro testing following machine learning prediction [1]
Ticagrelor Strong inhibitor <18 μM [1] In vitro testing following machine learning prediction [1]
Sertindole Moderate inhibitor 40-85 μM [1] In vitro testing following machine learning prediction [1]
Asapiprant Moderate inhibitor 40-85 μM [1] In vitro testing following machine learning prediction [1]
Duvelisib Moderate inhibitor 40-85 μM [1] In vitro testing following machine learning prediction [1]
Dasatinib Moderate inhibitor 40-85 μM [1] In vitro testing following machine learning prediction [1]

Detailed Experimental Methodology

The data in the table above was generated through the following integrated experimental protocol [1]:

  • 1. Machine Learning Prediction: Researchers built Support Vector Machine (SVM) and Random Forest (RF) classification models. These models were trained on known CYP2C9 inhibitors and non-inhibitors from databases like ChEMBL and PubChem. The models integrated both ligand-based descriptors (170 physicochemical molecular descriptors) and structure-based descriptors (computed protein-ligand interaction energies from docking into 7 representative CYP2C9 protein structures) to achieve a prediction accuracy of approximately 80% [1].
  • 2. Virtual Screening: The trained machine learning models were used to screen a library of 4,480 experimental and approved drugs to identify potential inhibitors [1].
  • 3. In Vitro Validation:
    • Enzyme Source: The inhibition assays were conducted using recombinant CYP2C9 enzymes [1].
    • Probe Substrate: The specific probe substrate used in these assays is not detailed in the available summary, but the formation of specific metabolites for abemaciclib, this compound, vatalanib, and tarafenacin was characterized, confirming CYP2C9 activity [1] [2].
    • IC₅₀ Determination: The concentration of the drug required to inhibit 50% of CYP2C9 enzyme activity (IC₅₀) was determined experimentally. The results classified drugs with IC₅₀ values below 18 μM as "strong inhibitors" and those with IC₅₀ values between 40 and 85 μM as "moderate inhibitors" [1].

The following diagram illustrates this integrated workflow from model development to experimental verification [1]:

Data Data Collection (Known inhibitors/non-inhibitors) Model Machine Learning Model Building (SVM & Random Forest) Data->Model Screen Virtual Screening (4,480 drugs) Model->Screen Val In Vitro Validation (IC₅₀ Determination) Screen->Val Output Identification of Novel CYP2C9 Inhibitors Val->Output

Research Context and Limitations

  • Novel Findings: The study presents the first identification of this compound, vatalanib, piriqualone, and ticagrelor as CYP2C9 inhibitors [1]. This information is new and was uncovered through their novel methodology.
  • Preclinical Data: The provided IC₅₀ values are from in vitro (test tube) experiments. The clinical relevance and the magnitude of drug-drug interactions in humans that may result from co-administering this compound with CYP2C9 substrates (e.g., S-warfarin, phenytoin, tolbutamide [4]) require further clinical investigation [1].
  • Comparative Context: This specific study does not directly compare this compound's potency against classic, well-known CYP2C9 inhibitors used in clinical practice or research (e.g., sulfaphenazole, fluconazole [4]). Therefore, its relative strength cannot be fully benchmarked from this data alone.

Key Takeaways for Researchers

  • Integrated Approach: This research demonstrates the power of combining machine learning with structural biology and experimental validation to identify new drug-enzyme interactions, which could help prioritize compounds in drug discovery pipelines [1] [5].
  • Potential for DDI: The identification of this compound as a strong CYP2C9 inhibitor in vitro signals a potential for drug-drug interactions. If your research or development work involves this compound or similar compounds, investigating interactions with CYP2C9 substrates is a necessary next step.
  • Data Gap: A comprehensive comparison guide would require data from studies that include a wider panel of established inhibitors, which is not available in the current search results. Consulting specialized drug interaction databases or the FDA's table of substrates, inhibitors, and inducers would provide this broader context [4].

References

Cloperidone structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Cloperidone as an Inhibitor of CYP2C9

Recent research has identified this compound as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme [1] [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs [1]. The identification was made using a novel machine learning approach, which was later validated through in vitro experiments [1].

The experimental data for this compound and other newly identified inhibitors is summarized in the table below.

Drug Name Inhibition Category Experimental IC₅₀ Value
Vatalanib Strong Inhibitor 0.067 μM [1] [2]
Piriqualone Strong Inhibitor <18 μM [1] [2]
Ticagrelor Strong Inhibitor <18 μM [1] [2]
This compound Strong Inhibitor <18 μM [1] [2]
Sertindole Moderate Inhibitor 40 - 85 μM [1] [2]
Asapiprant Moderate Inhibitor 40 - 85 μM [1] [2]
Duvelisib Moderate Inhibitor 40 - 85 μM [1] [2]
Dasatinib Moderate Inhibitor 40 - 85 μM [1] [2]

> Note on IC₅₀: The IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Methodology for CYP Inhibition

The following diagram outlines the integrated structure-based and machine learning workflow used to identify and validate this compound as a CYP2C9 inhibitor [1].

G Start Start: Identify CYP2C9 Inhibitors ML_Data Collect Known Inhibitors/ Non-Inhibitors from ChEMBL and PubChem Start->ML_Data ML_Model Build Machine Learning Models (SVM and Random Forest) ML_Data->ML_Model Training/Test Data Protein_Struct Model CYP2C9 Protein Structure and Dynamics Protein_Struct->ML_Model Structure-Based Descriptors Screen Screen 4480 Drugs Using ML Models ML_Model->Screen InVitro In Vitro Validation: Inhibition and Metabolism Assays Screen->InVitro Result Identify New Inhibitors (e.g., this compound) InVitro->Result

The key steps of the experimental protocol are [1]:

  • Data Collection and Curation: A dataset of known CYP2C9 inhibitors and non-inhibitors was compiled from public databases (ChEMBL and PubChem). The compounds underwent "soft" drug-like filtering and diversity clustering to create a robust training set for machine learning.
  • Protein Structure Modeling: The flexibility of the CYP2C9 enzyme's binding site was accounted for by using an ensemble of protein structures. This ensemble included two crystal structures and five representative conformations derived from molecular dynamics simulations.
  • Machine Learning and Screening: Machine learning models (Support Vector Machine and Random Forest) were built using both physicochemical descriptors of the molecules and their computed interaction energies with the protein structures. The best-performing model was used to screen a library of 4480 drugs.
  • Experimental Validation: Eighteen chemically diverse drugs predicted to be inhibitors were selected for in vitro testing. The inhibitory potency (IC₅₀) was determined experimentally. For some compounds, including this compound, metabolism assays were also performed to characterize the specific metabolites produced by CYP2C9.

References

Cloperidone binding mode comparison CYP2C9 active site

Author: Smolecule Technical Support Team. Date: February 2026

Clopidogrel's Metabolic Pathway and Key Enzymes

Clopidogrel is a prodrug that requires a two-step oxidative biotransformation in the liver to become its active, platelet-inhibiting metabolite [1] [2]. Multiple cytochrome P450 (CYP) enzymes are involved in this process.

The following diagram illustrates the complex, multi-enzyme pathway responsible for activating clopidogrel, which is the source of its variable patient response.

clopidogrel_pathway cluster_step1 Step 1: Formation of 2-Oxo-clopidogrel cluster_step2 Step 2: Formation of Active Metabolite Clopidogrel Clopidogrel Step1 First Oxidation Step Clopidogrel->Step1  ~15% of dose InactiveAcid Inactive Carboxylic Acid Clopidogrel->InactiveAcid  ~85% of dose   Step2 Second Oxidation Step ActiveMetabolite Active Metabolite CYP3A4 CYP3A4 CYP2B6_2 CYP2B6 CYP2C9 CYP2C9 CYP2C19_2 CYP2C19_2 Primary Primary Enzymes Enzymes CYP2C19 CYP2C19 , fillcolor= , fillcolor= CYP1A2_1 CYP1A2 CYP2B6_1 CYP2B6 OxoClopidogrel OxoClopidogrel OxoClopidogrel->Step2 CYP2C19_1 CYP2C19_1 Contributing Contributing

Relative Contribution of CYP Enzymes to Clopidogrel Metabolism

The relative contribution of different CYP enzymes to each metabolic step, based on in vitro studies, is summarized below. Note that these figures can vary between study systems.

Metabolic Step Contributing CYP Enzymes (Estimated Contribution) Key References
Step 1: Clopidogrel → 2-Oxo-clopidogrel CYP2C19 (~45%), CYP1A2 (~36%), CYP2B6 (~19%) [2] Kazui et al. (2010) [1]
Step 2: 2-Oxo-clopidogrel → Active Metabolite CYP3A4 (~40%), CYP2B6 (~33%), CYP2C19 (~21%), CYP2C9 (~7%) [2] Kazui et al. (2010) [1], DrugBank [2]

Impact of Genetic Polymorphisms: CYP2C19 vs. CYP2C9

Genetic polymorphisms in CYP enzymes, known as loss-of-function (LoF) alleles, lead to reduced enzyme activity. The clinical impact of these polymorphisms differs significantly between CYP2C19 and CYP2C9.

Feature CYP2C19 CYP2C9
Role in Metabolism Major enzyme in both metabolic steps [1] [2]. Minor role, primarily in the second step [1] [2].
Key LoF Alleles *2, *3 (most common) [3]. *2, *3 [4].
Impact on Pharmacokinetics Significantly lower exposure to active metabolite in LoF carriers [5] [6]. Lower exposure to active metabolite in LoF carriers [5].
Impact on Pharmacodynamics Diminished platelet inhibition [5] [6]. Diminished platelet inhibition [5].
Impact on Clinical Outcomes Consistently associated with increased risk of major adverse cardiovascular events (MACE) and stent thrombosis [7] [3] [8]. Not significantly associated with increased thrombotic events in recent large analyses [4] [9].
Clinical Guidelines FDA boxed warning; CPIC & DPWG recommend alternative drugs (e.g., prasugrel, ticagrelor) for poor and intermediate metabolizers [7] [6]. Routine genotyping not recommended for patients starting clopidogrel [4].

Interpretation and Research Implications

  • CYP2C19 is Clinically Critical: The robust association between CYP2C19 LoF alleles and adverse clinical outcomes has led to formal warnings and guideline recommendations for genotyping. This enzyme's role is non-redundant [7] [6].
  • CYP2C9's Role is Likely Minor: Despite its involvement in metabolism and effects on pharmacokinetics, the absence of a strong link to clinical thrombotic events suggests that its contribution is not decisive in most patients. This may be due to metabolic compensation by other enzymes in the pathway [4] [9].
  • Consider Population Genetics: The frequency of CYP2C19 poor metabolizers is higher in Asian populations (e.g., ~14% in Chinese) compared to Caucasians (~2%), which is a critical consideration for clinical trial design and drug labeling in different regions [6] [10].

References

Comparative Dopamine Receptor Affinity of Antipsychotics

Author: Smolecule Technical Support Team. Date: February 2026

Antipsychotic Drug DRD1 DRD2 DRD3 DRD4 DRD5
Haloperidol (FGA) +++ ++ +
Chlorpromazine (FGA) + +++ ++ ?
Amisulpiride (FGA) ++++ ++++ ?
Clozapine (SGA) ++ ++ ++ +++ +
Olanzapine (SGA) +++ +++ +++ +++ +
Risperidone (SGA) + +++ ++ +++ +
Iloperidone (SGA) + +++ +++ ++ ?
Aripiprazole (SGA) + ++++ (PA) +++ (PA) + (PA)

Affinity Key: + Low; ++ Medium; +++ High; ++++ Very High; No Affinity; ? Uncertain data; PA Partial Agonist. Abbreviations: FGA: First-Generation Antipsychotic; SGA: Second-Generation Antipsychotic.

Experimental Protocols for IC50 Determination

If you were to conduct or evaluate Cloperidone IC50 studies, the following established methodologies are applicable. The core measurement typically relies on cell viability assays to assess the drug's effect on proliferation [1].

  • Cell Culture: Human cancer cell lines (e.g., colorectal lines like HCT116, SW-480, or breast cancer line MCF7) are cultured in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ [1].

  • Viability Assay (MTT Protocol):

    • Seeding: Plate cells in 96-well plates (~10,000 cells/well).
    • Treatment: Expose cells to a range of drug concentrations. For example, a compound like oxaliplatin might be tested using serial dilutions [1].
    • Incubation & Measurement: After a set period (e.g., 72 hours), remove the medium, add MTT reagent, and incubate for 4 hours. The formed formazan crystals are then dissolved in DMSO, and absorbance is measured with a spectrophotometer at 546nm [1].
    • Data Analysis: Cell viability is calculated as a percentage of the untreated control population. The IC50 value can be determined by fitting the dose-response data to a model [2].
  • Data Modeling: The four-parameter logistic (4PL) regression model is commonly used to calculate the IC50. The equation is [2]: (Y = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{X}{IC_{50}})^{\text{Hill coefficient}}}) Where Y is the response, and X is the drug concentration. specialized software or calculators are often employed for this analysis [2].

Dopamine Receptor Signaling Pathway

Since the primary target for most antipsychotics is the dopamine D2-like receptor family, the following diagram illustrates their signaling mechanism, which is relevant for understanding the functional context of IC50 values [3].

G cluster_external Extracellular Space cluster_membrane Plasma Membrane cluster_internal Intracellular Space DA Dopamine (DA) D2R D2-like Receptor (DRD2, DRD3, DRD4) DA->D2R Binding DAT Dopamine Transporter (DAT/SLC6A3) DA->DAT Reuptake VMAT2 VMAT2/SCL18A2 DA->VMAT2 Vesicular Storage COMT COMT DA->COMT Degradation Gi Gαi/o Protein D2R->Gi Activates AP Antipsychotic Drug AP->D2R Antagonism AC Adenylyl Cyclase (ADCY) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Transcription Factor (CREB) PKA->CREB Phosphorylates DARPP32 DARPP-32 (PPP1R1B) PKA->DARPP32 Phosphorylates

Diagram Title: Dopamine D2-like Receptor Signaling and Antipsychotic Action

How to Locate Specific Data on this compound

To find the specific data you need, I suggest the following targeted approaches:

  • Search Specialized Databases: Probe deeply into PubMed, Google Scholar, and the USPTO Patent database. Use queries like "this compound AND IC50," "this compound AND dopamine receptor affinity," or "this compound AND pharmacokinetics."
  • Investigate Chemical Analogues: If data on this compound remains scarce, researching its chemical analogues (e.g., Eticlopride [4] or Iloperidone [5]) can provide valuable indirect insights, as structurally similar compounds often share pharmacological properties.
  • Review Older Literature: Given that many typical antipsychotics were developed decades ago, crucial studies on this compound might be found in older, non-digitized journals. A deep literature review focusing on the 1970s-1990s could be fruitful.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

398.1509537 Da

Monoisotopic Mass

398.1509537 Da

Heavy Atom Count

28

UNII

8FP5Y6U39R

Other CAS

525-26-8

Wikipedia

Cloperidone

Dates

Last modified: 02-18-2024

Explore Compound Types